molecular formula C12H7ClO4 B1347686 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid CAS No. 355142-36-8

2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Cat. No.: B1347686
CAS No.: 355142-36-8
M. Wt: 250.63 g/mol
InChI Key: NVRSAJZMYULEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(5-formylfuran-2-yl)benzoic acid (CAS 355142-36-8) is a high-purity chemical building block designed for research applications in organic synthesis and drug discovery. This compound features a molecular formula of C12H7ClO4 and a molecular weight of 250.63 g/mol . It is characterized by the presence of two distinct reactive functional groups: a benzoic acid and an aldehyde on a furan ring, which makes it a versatile intermediate for constructing more complex molecular architectures, such as pharmaceutical candidates and functional materials . The compound is supplied with a purity of not less than 98% . To maintain stability and purity, it is recommended that the product be stored in a sealed container under dry, cool conditions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-chloro-5-(5-formylfuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO4/c13-10-3-1-7(5-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRSAJZMYULEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357965
Record name 2-chloro-5-(5-formylfuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355142-36-8
Record name 2-chloro-5-(5-formylfuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Due to the limited availability of published data for this specific molecule, this document focuses on presenting verified information and highlights areas where data is currently unavailable.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 355142-36-82a biotech
Molecular Formula C₁₂H₇ClO₄Cymit Quimica
Molecular Weight 250.63 g/mol Cymit Quimica
Appearance SolidCymit Quimica
Purity 97%Cymit Quimica
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

It is important to note that critical experimental data such as melting point, boiling point, and solubility in various solvents are not currently published. Researchers are advised to perform their own characterization to determine these values.

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the current literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for analogous compounds.

Conceptual Synthetic Workflow:

A potential synthetic pathway could involve a Suzuki or Stille coupling reaction, which are common methods for forming carbon-carbon bonds between aromatic rings. The logical workflow for such a synthesis is outlined below.

G Conceptual Synthetic Workflow A Starting Material 1: (5-formylfuran-2-yl)boronic acid or equivalent F Suzuki Coupling Reaction A->F B Starting Material 2: 2-Chloro-5-bromobenzoic acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Reaction Work-up (Extraction, Washing) F->G H Purification (Crystallization or Chromatography) G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. The structural motifs present, a substituted benzoic acid and a formylfuran, are found in various biologically active molecules, suggesting potential for this compound as a scaffold in drug discovery. A general workflow for screening such a compound for biological activity is presented below.

G General Drug Discovery Screening Cascade A Compound Synthesis and Characterization B Primary High-Throughput Screening (HTS) A->B C Hit Identification B->C D Dose-Response and Potency Determination C->D E Secondary Assays (Selectivity, Mechanism of Action) D->E F Lead Optimization E->F G In Vivo Studies F->G H Preclinical Development G->H

Caption: A generalized workflow for the screening and development of a novel chemical entity.

Elucidation of the Chemical Structure and Properties of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure and predicted properties of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of organic chemistry and spectroscopic analysis of analogous structures to present a detailed theoretical characterization. This includes a proposed synthetic pathway, predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a discussion of potential biological activities based on its structural motifs. All predicted quantitative data are summarized in structured tables for clarity. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related furan-containing benzoic acid derivatives.

Chemical Structure and Properties

This compound is a polyfunctional aromatic compound featuring a chlorinated benzoic acid moiety linked to a formyl-substituted furan ring. Its chemical structure combines several key functional groups that are of significant interest in medicinal chemistry and materials science.

Systematic Name: this compound Molecular Formula: C₁₂H₇ClO₄ Molecular Weight: 250.64 g/mol CAS Number: 355142-36-8

The core structure consists of a benzene ring substituted with a carboxylic acid group and a chlorine atom at positions 1 and 2, respectively. At position 5, it is connected to the 5-position of a furan-2-carbaldehyde ring. The presence of the chlorine atom, the carboxylic acid, the aldehyde, and the furan ring suggests a molecule with diverse chemical reactivity and potential for various biological interactions.

Proposed Synthesis Pathway

A logical approach would involve the palladium-catalyzed cross-coupling of a suitable boronic acid derivative of one of the aromatic rings with a halogenated derivative of the other. One possible disconnection approach is illustrated below.

G cluster_products Product cluster_reactants Reactants Product This compound Reactant_A 5-Bromo-2-chlorobenzoic acid Reactant_A->Product Suzuki-Miyaura Coupling Reactant_B 5-Formylfuran-2-boronic acid Reactant_B->Product

Figure 1: Proposed retrosynthetic analysis for this compound.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on standard Suzuki-Miyaura coupling conditions and may require optimization.

Reaction Scheme:

(5-Bromo-2-chlorobenzoic acid) + (5-Formylfuran-2-boronic acid) --[Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O]--> this compound

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • 5-Formylfuran-2-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the aqueous layer with 1 M HCl to precipitate any remaining product, which can then be extracted with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

G Start Combine Reactants & Catalyst (5-Bromo-2-chlorobenzoic acid, 5-Formylfuran-2-boronic acid, K₂CO₃, Pd(PPh₃)₄) Reaction Reflux in Dioxane/H₂O (12-24h) Start->Reaction Workup Cool & Dilute (Ethyl Acetate, H₂O) Reaction->Workup Extraction Separate Layers, Wash Organic Layer Workup->Extraction Drying Dry over MgSO₄ & Concentrate Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Pure Product Purification->Product

Figure 2: Proposed experimental workflow for the synthesis of the target compound.

Predicted Spectroscopic Data

The following spectral data are predicted based on the analysis of the chemical structure and comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below. The predictions are based on the additive effects of the substituents on the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~9.7s1H-CHO
~8.2d1HAr-H (ortho to -COOH)
~7.8dd1HAr-H (meta to -COOH)
~7.6d1HAr-H (para to -COOH)
~7.5d1HFuran-H
~7.2d1HFuran-H

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~178-CHO (carbonyl)
~166-COOH (carbonyl)
~155Furan C-O
~152Furan C-CHO
~135Ar C-Cl
~132Ar C-COOH
~130Ar-H
~128Ar-H
~125Ar-H
~123Furan C-H
~115Furan C-H
Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are listed below. These are based on the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1680C=O stretchAldehyde
~1600, ~1475C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid
~1150C-O-C stretchFuran
~800C-Cl stretchAryl chloride
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments would be expected:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 250/252, showing the isotopic pattern for one chlorine atom).

  • Major Fragments:

    • Loss of -OH (M-17)

    • Loss of -CHO (M-29)

    • Loss of -COOH (M-45)

    • Fragments corresponding to the cleavage of the bond between the two aromatic rings.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, its structural components are present in many biologically active molecules. This suggests that the compound could be a valuable scaffold for drug discovery.

  • Antimicrobial Activity: Furan and benzoic acid derivatives are known to exhibit a broad range of antimicrobial activities. The combination of these two moieties may lead to compounds with potent antibacterial or antifungal properties.

  • Anticancer Activity: Many benzofuran and substituted benzoic acid derivatives have been investigated for their anticancer properties.[1][2] These compounds can act through various mechanisms, including the inhibition of key enzymes or interference with cell signaling pathways.

  • Enzyme Inhibition: The carboxylic acid and aldehyde functionalities can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes.

G Molecule This compound Target Potential Biological Target (e.g., Enzyme, Receptor) Molecule->Target Binding Effect Biological Effect (e.g., Inhibition, Modulation) Target->Effect Leads to Application Therapeutic Application (e.g., Antimicrobial, Anticancer) Effect->Application Potential for

Figure 3: Logical relationship of the compound to potential biological applications.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities and therapeutic potential of this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of this compound. While experimental data remains scarce, the proposed synthetic route and predicted spectral data offer a solid foundation for future research. The structural features of this molecule suggest that it is a promising candidate for further investigation in the fields of medicinal chemistry and materials science. The detailed information presented herein is intended to facilitate and encourage such future explorations.

References

An In-depth Technical Guide to 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid (CAS 355142-36-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document outlines its physicochemical properties based on available data and proposes a detailed synthetic protocol based on established chemical principles, specifically the Suzuki-Miyaura cross-coupling reaction. This guide serves as a valuable resource for researchers looking to synthesize and utilize this compound in drug discovery and development, offering a theoretical framework and practical guidance for its preparation and potential applications.

Chemical Properties and Data

This compound is a substituted aromatic carboxylic acid containing a furan moiety. Its structural features, including a carboxylic acid group, an aldehyde, a chloro substituent, and a furan ring, make it a versatile building block for the synthesis of more complex molecules.[1]

PropertyValueReference
CAS Number 355142-36-8[1]
Molecular Formula C₁₂H₇ClO₄
Molecular Weight 250.64 g/mol
Physical Form Solid
Purity Typically ≥97%
InChI Key NVRSAJZMYULEFC-UHFFFAOYSA-N
SMILES O=C(O)c1cc(cc(Cl)c1)c1oc(C=O)cc1
Storage Ambient Temperature

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A highly plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction would involve the coupling of a boronic acid derivative with a halide. For this specific synthesis, the proposed precursors are 5-bromo-2-chlorobenzoic acid and 5-formylfuran-2-boronic acid .[2][3]

Proposed Synthetic Pathway

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 5-Bromo-2-chlorobenzoic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B 5-Formylfuran-2-boronic acid B->C D This compound C->D Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard Suzuki-Miyaura coupling procedures and should be optimized for specific laboratory conditions.[2]

Materials:

ReagentMolar EquivalentPurpose
5-Bromo-2-chlorobenzoic acid1.0Aryl halide precursor
5-Formylfuran-2-boronic acid1.1 - 1.5Boronic acid precursor
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.01 - 0.05Catalyst
Base (e.g., K₂CO₃, Na₂CO₃)2.0 - 3.0Activates boronic acid
Solvent (e.g., Dioxane/Water, Toluene/Water)-Reaction medium
Anhydrous Sodium Sulfate or Magnesium Sulfate-Drying agent
Ethyl Acetate-Extraction solvent
Hydrochloric Acid (1M)-Acidification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 5-bromo-2-chlorobenzoic acid (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to a pH of ~2-3 using 1M HCl to precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Discovery

While specific biological activity for this compound is not widely reported, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial and antiviral properties.[4] The presence of the chloro and furan moieties can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

This molecule can serve as a key intermediate for the synthesis of a library of compounds for screening. The carboxylic acid and aldehyde functionalities provide reactive handles for further chemical modifications, such as amidation, esterification, and reductive amination, allowing for the exploration of structure-activity relationships (SAR).

Safety and Handling

Based on available data, this compound should be handled with care in a well-ventilated laboratory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide provides essential information on its properties and a detailed, albeit proposed, synthetic protocol via Suzuki-Miyaura coupling. The versatile functionalities of this molecule open avenues for the synthesis of novel compounds for drug discovery and materials science. Further research into the biological activities of its derivatives is warranted.

References

Synthesis of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient synthetic pathway for the preparation of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid, a key building block in medicinal chemistry and materials science. The synthesis is strategically designed as a two-step process, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a saponification to yield the final product. This document provides detailed experimental protocols and a summary of quantitative data based on analogous reactions reported in the literature.

I. Synthesis Strategy and Overview

The synthesis of the target molecule is achieved through the strategic formation of a carbon-carbon bond between a substituted benzoic acid derivative and a functionalized furan ring. A Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions.[1][2][3][4] To ensure the success of the coupling and prevent unwanted side reactions, the carboxylic acid of the benzoic acid starting material is protected as a methyl ester. The bromine atom at the 5-position is preferentially utilized for the cross-coupling over the chlorine atom at the 2-position due to its higher reactivity in the palladium catalytic cycle.[4] The synthesis culminates in the hydrolysis of the methyl ester to the desired carboxylic acid.

The overall synthetic pathway is depicted in the following workflow:

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Saponification A Methyl 2-chloro-5-bromobenzoate C Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate A->C Pd Catalyst, Base B (5-formylfuran-2-yl)boronic acid B->C D Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate E This compound D->E 1. NaOH, MeOH/H₂O 2. HCl (aq)

Figure 1: Proposed two-step synthesis pathway for this compound.

II. Quantitative Data Summary

The following table summarizes the key transformations and expected quantitative data for each step of the synthesis. The yields are estimates based on analogous Suzuki-Miyaura coupling and saponification reactions reported in the literature for structurally similar compounds.

StepReactionStarting MaterialsKey ReagentsProductExpected Yield (%)
1Suzuki-Miyaura Cross-CouplingMethyl 2-chloro-5-bromobenzoate, (5-formylfuran-2-yl)boronic acidPd(dppf)Cl₂, K₂CO₃Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate80-95
2SaponificationMethyl 2-chloro-5-(5-formylfuran-2-yl)benzoateNaOH, HClThis compound>90

III. Detailed Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura cross-coupling and ester hydrolysis.[1][5][6][7]

Step 1: Synthesis of Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate

Materials:

  • Methyl 2-chloro-5-bromobenzoate (1.0 eq)

  • (5-formylfuran-2-yl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloro-5-bromobenzoate (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate.

Step 2: Synthesis of this compound

Materials:

  • Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).

  • Base Addition: Add sodium hydroxide pellets (2.0 - 3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to yield this compound. If a precipitate does not form upon acidification, the product can be extracted from the aqueous layer with ethyl acetate. The combined organic extracts should then be washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the final product.

IV. Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental and analytical steps involved in the synthesis.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_saponification Saponification A Combine Reactants: - Methyl 2-chloro-5-bromobenzoate - (5-formylfuran-2-yl)boronic acid - K₂CO₃ B Add Pd(dppf)Cl₂ Catalyst A->B C Establish Inert Atmosphere (Ar or N₂) B->C D Add Degassed Solvents (Dioxane/H₂O) C->D E Heat and Stir (80-90°C) D->E F Monitor Reaction Progress (TLC / LC-MS) E->F G Aqueous Work-up and Extraction (Ethyl Acetate) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Intermediate: Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate (NMR, MS) I->J K Dissolve Intermediate in MeOH/H₂O J->K Proceed with Pure Intermediate L Add NaOH K->L M Heat to Reflux (60-70°C) L->M N Monitor Reaction Progress (TLC / LC-MS) M->N O Remove MeOH N->O P Acidify with HCl (aq) O->P Q Isolate Product (Filtration or Extraction) P->Q R Dry Final Product Q->R S Characterize Final Product: This compound (NMR, MS, m.p.) R->S

Figure 2: Detailed experimental and analytical workflow for the synthesis.

References

Spectroscopic Profile of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound, 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Due to the absence of experimentally determined spectra in publicly available literature, this document presents a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The predictions are derived from the analysis of its constituent chemical moieties—a substituted chlorobenzoic acid and a formyl-substituted furan—and established principles of spectroscopic theory. This guide also outlines detailed experimental protocols for the acquisition of such data and includes a workflow diagram for the general spectroscopic characterization of newly synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on data for 2-chlorobenzoic acid and 5-formylfuran, taking into account the electronic effects of the substituents on the aromatic rings. Electron-donating groups will generally cause upfield shifts (lower ppm), while electron-withdrawing groups will cause downfield shifts (higher ppm) for nearby protons and carbons[1][2].

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR Predicted δ (ppm)MultiplicityCoupling Constant (J) in HzAssignment
Carboxylic Acid~13.5singlet-COOH
Aldehyde~9.7singlet-CHO
Aromatic (Benzoic)~8.2doublet~2.0H-6
Aromatic (Benzoic)~8.0doublet of doublets~8.5, 2.0H-4
Aromatic (Benzoic)~7.8doublet~8.5H-3
Furan~7.5doublet~3.7H-4'
Furan~7.4doublet~3.7H-3'
¹³C NMR Predicted δ (ppm)Assignment
Carboxylic Acid~166COOH
Aldehyde~178CHO
Aromatic (Benzoic)~155C-5
Aromatic (Benzoic)~138C-1
Aromatic (Benzoic)~134C-2
Aromatic (Benzoic)~132C-4
Aromatic (Benzoic)~131C-6
Aromatic (Benzoic)~128C-3
Furan~158C-2'
Furan~154C-5'
Furan~125C-3'
Furan~114C-4'

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are subject to solvent effects and the specific experimental conditions.

Infrared (IR) Spectroscopy

The expected IR absorption frequencies are based on the characteristic vibrational modes of the functional groups present in the molecule: a carboxylic acid, an aromatic aldehyde, a furan ring, and a chloro-substituted benzene ring.[3][4][5][6][7]

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
3100-3000MediumC-H stretchAromatic & Furan
2850 & 2750WeakC-H stretchAldehyde
1730-1700StrongC=O stretchCarboxylic Acid
1700-1680StrongC=O stretchAldehyde (conjugated)
1600-1475Medium-WeakC=C stretchAromatic & Furan
1300-1000StrongC-O stretchCarboxylic Acid, Ether (Furan)
800-600StrongC-Cl stretchChloro-aromatic
Mass Spectrometry (MS)

The predicted mass spectrometry data includes the exact mass of the molecular ion and plausible fragmentation patterns based on the known behavior of benzoic acids and furan derivatives under electron impact ionization.[8][9][10][11][12][13][14]

Table 3: Predicted Mass Spectrometry Data

m/zIon FormulaDescription
264.0084[C₁₂H₇ClO₄]⁺Molecular Ion (M⁺)
247[C₁₂H₆ClO₃]⁺Loss of OH radical
235[C₁₁H₆ClO₃]⁺Loss of CHO radical
219[C₁₂H₇ClO₃]⁺Loss of CO₂ from M⁺-OH
183[C₁₁H₆Cl]⁺Loss of COOH and CO
139[C₇H₄ClO]⁺Cleavage of the furan ring
111[C₆H₄Cl]⁺Phenyl cation with chlorine
95[C₅H₃O₂]⁺Formylfuran cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[15][16] Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary. If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition :

    • Number of Scans : 16-64 scans are typically sufficient.

    • Relaxation Delay : A delay of 1-2 seconds between pulses.

    • Acquisition Time : 2-4 seconds.

    • Spectral Width : A spectral width of approximately 16 ppm.

  • ¹³C NMR Acquisition :

    • Number of Scans : 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay : A delay of 2-5 seconds.

  • Data Processing : The acquired Free Induction Decay (FID) data is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically TMS (δ 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile solid, LC-MS with electrospray ionization (ESI) is a common method.[12]

  • Ionization : Electron Impact (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation.[17][18] For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition : The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for "this compound." While the presented data is theoretical, it offers a robust starting point for researchers engaged in the synthesis and characterization of this and structurally related compounds. The detailed methodologies and workflow diagram serve as a practical resource for ensuring the acquisition of high-quality, reproducible spectroscopic data, which is essential for unambiguous structure elucidation and purity assessment in the fields of chemical research and drug development.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature for this compound, this document outlines a comprehensive experimental protocol for determining its solubility in various organic solvents. The presented data should be considered illustrative, providing a framework for laboratory investigation.

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 355142-36-8

  • Molecular Formula: C₁₂H₇ClO₄

  • Molecular Weight: 250.64 g/mol

  • Structure:

    • A benzoic acid core substituted with a chloro group at the 2-position.

    • A 5-formylfuran-2-yl group attached at the 5-position of the benzoic acid ring.

The presence of a carboxylic acid group suggests potential for solubility in basic aqueous solutions and polar organic solvents capable of hydrogen bonding. The chlorinated aromatic ring and the furan moiety contribute to its organic character, suggesting solubility in a range of organic solvents. A related compound, 2-(5-formyl-furan-2-yl)-benzoic acid, is reported to be slightly soluble in DMSO and methanol.

Illustrative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general principles of organic chemistry. This table serves as a guide for solvent selection in experimental studies.

SolventChemical ClassExpected SolubilityRationale
Dimethyl Sulfoxide (DMSO)SulfoxideSolubleHighly polar aprotic solvent, effective at dissolving a wide range of organic compounds.
Dimethylformamide (DMF)AmideSolublePolar aprotic solvent with a high dielectric constant, capable of solvating many organic molecules.
MethanolAlcoholSlightly SolublePolar protic solvent, can engage in hydrogen bonding with the carboxylic acid group.
EthanolAlcoholSlightly SolubleSimilar to methanol, but its slightly lower polarity may result in reduced solubility.
AcetoneKetoneSparingly SolubleAprotic solvent with moderate polarity.
AcetonitrileNitrileSparingly SolublePolar aprotic solvent, but may be less effective than DMSO or DMF for this compound.
Dichloromethane (DCM)Halogenated HydrocarbonInsolubleNonpolar solvent, unlikely to effectively solvate the polar carboxylic acid and formyl groups.
HexaneAlkaneInsolubleNonpolar solvent, incompatible with the polar functional groups of the molecule.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound.[1][2][3]

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and place it into a clean, dry test tube or vial.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for a predetermined time (e.g., 1-2 minutes) to ensure thorough interaction between the solute and the solvent.[1]

  • Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • Incremental Solvent Addition: If the solid is not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL), mixing thoroughly after each addition, until the solid dissolves completely or a maximum volume is reached.

  • Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Classification: The solubility can then be classified based on the amount of solvent required. For example, if 1 mg of the compound dissolves in less than 1 mL of solvent, it can be considered "soluble." If it requires 1-10 mL, it might be classified as "sparingly soluble," and if more than 10 mL is needed, it could be deemed "insoluble."[2]

General Solubility Testing Workflow

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

Solubility_Workflow start Start with a known mass of the compound add_solvent Add a measured volume of solvent start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe dissolved Completely Dissolved? observe->dissolved soluble Record as 'Soluble' at this concentration dissolved->soluble Yes not_dissolved Solid remains dissolved->not_dissolved No end End soluble->end max_volume Maximum volume reached? not_dissolved->max_volume add_more_solvent Add incremental volume of solvent add_more_solvent->vortex max_volume->add_more_solvent No insoluble Record as 'Insoluble' or 'Slightly Soluble' max_volume->insoluble Yes insoluble->end

Caption: A workflow diagram for determining the solubility of an organic compound.

Acid-Base Solubility Considerations

The presence of a carboxylic acid functional group suggests that the solubility of this compound will be significantly influenced by pH.

  • In Basic Solutions: The compound is expected to be soluble in aqueous solutions of bases like 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃) due to the formation of a water-soluble sodium carboxylate salt.[2][3]

  • In Acidic Solutions: It is expected to be insoluble in aqueous acids like 5% hydrochloric acid (HCl).

Acid-Base Solubility Testing Workflow

The following diagram outlines the logic for testing the solubility of an organic compound in acidic and basic solutions.

Acid_Base_Solubility start Compound insoluble in water test_naoh Test solubility in 5% NaOH start->test_naoh naoh_soluble Soluble? test_naoh->naoh_soluble test_nahco3 Test solubility in 5% NaHCO3 naoh_soluble->test_nahco3 Yes test_hcl Test solubility in 5% HCl naoh_soluble->test_hcl No nahco3_soluble Soluble? test_nahco3->nahco3_soluble strong_acid Strong Acid (e.g., Carboxylic Acid) nahco3_soluble->strong_acid Yes weak_acid Weak Acid (e.g., Phenol) nahco3_soluble->weak_acid No hcl_soluble Soluble? test_hcl->hcl_soluble base Basic Compound (e.g., Amine) hcl_soluble->base Yes neutral Neutral Compound hcl_soluble->neutral No

Caption: A decision tree for the acid-base solubility classification of an organic compound.

This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound. For precise quantitative data, it is imperative to conduct thorough laboratory experiments following the outlined protocols.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(5-formylfuran-2-yl)benzoic acid is a multifaceted chemical entity poised for significant contributions to drug discovery and medicinal chemistry. This technical guide explores the potential research applications of this compound, drawing upon the well-established biological activities of its constituent moieties: the 2-chlorobenzoic acid scaffold and the 5-formylfuran ring system. While direct experimental data for this specific molecule is nascent, its structural attributes suggest a strong potential for development as an intermediate in the synthesis of novel therapeutic agents, particularly in the realms of oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of its synthetic accessibility, potential biological activities, and detailed, generalized experimental protocols for its evaluation.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules that offer unique structural features and multiple points for chemical modification are invaluable starting points for drug discovery programs. This compound emerges as such a candidate, integrating three key functional groups that confer significant synthetic versatility and the potential for diverse biological interactions.

  • The 2-Chlorobenzoic Acid Core: Halogenated benzoic acids are a well-established class of compounds in medicinal chemistry. The presence of a chlorine atom can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Derivatives of 2-chlorobenzoic acid have been investigated for their antimicrobial and anticancer properties.[1][2][3]

  • The 5-Formylfuran Moiety: The furan ring is a common heterocycle in pharmacologically active compounds, often serving as a bioisostere for a phenyl ring.[4] Its inclusion can influence the molecule's pharmacokinetic profile. The formyl group is a versatile chemical handle, enabling the synthesis of a wide array of derivatives through reactions like reductive amination and condensation.[5][6] Compounds containing the 5-formylfuran scaffold have been explored for various therapeutic applications.

This guide will delineate the potential research avenues for this compound, providing a roadmap for its exploration as a building block in the development of next-generation therapeutics.

Synthetic Accessibility and Chemical Properties

This compound is commercially available from various chemical suppliers, facilitating its immediate use in research endeavors. Its synthesis would likely involve established methodologies for the formation of furan rings and the functionalization of benzoic acids.

The reactivity of this molecule is dictated by its three principal functional groups: the carboxylic acid, the aldehyde (formyl group), and the chloro-substituted aromatic ring. This trifunctional nature allows for a systematic approach to structure-activity relationship (SAR) studies.

G A {this compound | Carboxylic Acid | Formyl Group | Chloro-Aryl Group} B Amide/Ester Formation A:f1->B Coupling Agents C Reductive Amination A:f2->C Reducing Agents + Amines D Schiff Base Formation A:f2->D Primary Amines E Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A:f3->E Palladium Catalysts F Diverse Amide/Ester Library B->F G Secondary/Tertiary Amines C->G H Imines and other Heterocycles D->H I Biaryl Compounds E->I

Potential Research Applications and Biological Activities

Based on the known activities of its structural components, this compound is a promising scaffold for the development of agents targeting several key therapeutic areas.

Anticancer Activity

Numerous benzoic acid and furan derivatives have demonstrated significant anticancer properties. For instance, 2-amino-3-chlorobenzoic acid has shown cytotoxic effects against breast cancer cell lines.[2][7] The mechanism of action for such compounds can be diverse, often involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Signaling Pathway to Investigate:

The PI3K/Akt pathway is a critical signaling cascade that is frequently dysregulated in various cancers, promoting cell growth and survival. Small molecule inhibitors that target components of this pathway are of significant interest in oncology.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Derivative of This compound Inhibitor->Akt Potential Inhibition

Illustrative Quantitative Data from Analogous Compounds:

The following table summarizes the cytotoxic activity of a related chlorinated benzoic acid derivative against a breast cancer cell line. This data is presented to illustrate the potential potency that could be explored with derivatives of this compound.

CompoundCell LineIC50 ValueIncubation Time
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)26 µM24 h
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)5 µM48 h
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)7.2 µM72 h
Data compiled from a study on a structurally related compound to demonstrate potential activity.[7]
Antimicrobial Activity

Both chlorinated benzoic acids and furan-containing molecules have a history of investigation as antimicrobial agents.[1][3][4] The emergence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics. Derivatives of this compound could be synthesized and screened for activity against a panel of clinically relevant bacteria and fungi.

Illustrative Quantitative Data from Analogous Compounds:

The table below presents the minimum inhibitory concentration (MIC) values for a synthesized 2-chlorobenzoic acid derivative against various microorganisms, showcasing the potential for this class of compounds.

CompoundS. aureus (MIC, µM/ml)B. subtilis (MIC, µM/ml)E. coli (MIC, µM/ml)C. albicans (MIC, µM/ml)A. niger (MIC, µM/ml)
Schiff's base of 2-chlorobenzoic acid2.572.572.272.572.57
This data is illustrative and based on a study of related 2-chlorobenzoic acid derivatives.[1][3]

Experimental Protocols

The following are detailed, generalized methodologies for the initial biological evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Workflow A 1. Cell Seeding (e.g., MDA-MB-231 in 96-well plate) B 2. Compound Treatment (Varying concentrations of test compound) A->B C 3. Incubation (e.g., 24, 48, 72 hours at 37°C, 5% CO2) B->C D 4. MTT Reagent Addition (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) C->D E 5. Formazan Solubilization (e.g., with DMSO) D->E F 6. Absorbance Measurement (Spectrophotometer at ~570 nm) E->F G 7. Data Analysis (Calculation of IC50 values) F->G

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., E. coli or S. aureus) and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries for screening against a wide range of biological targets. The established anticancer and antimicrobial potential of its constituent chemical motifs strongly suggests that derivatives of this compound warrant investigation.

Future research should focus on the synthesis of a focused library of derivatives, exploring modifications at the carboxylic acid, formyl, and chloro-aryl positions. Subsequent screening of these compounds in relevant in vitro and in vivo models will be crucial to unlocking the full therapeutic potential of this versatile chemical entity. This systematic approach will pave the way for the potential identification of new drug candidates with improved efficacy and safety profiles.

References

Prospective Mechanism of Action of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the potential mechanisms of action for the novel compound, 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. As a molecule combining a substituted benzoic acid and a functionalized furan ring, direct experimental data on its biological activity is not yet publicly available. Therefore, this paper extrapolates potential therapeutic targets and mechanisms based on a thorough review of structurally related compounds. The primary aim is to guide future research and hypothesis-driven investigation into the pharmacological profile of this compound.

The analysis of analogous structures suggests that this compound may exhibit activity as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a modulator of Cyclooxygenase (COX) enzymes, or as an antimicrobial or antiviral agent. This whitepaper details the established mechanisms of these related compounds, provides relevant quantitative data from existing literature, and outlines detailed experimental protocols to facilitate the investigation of these potential activities for the title compound.

Introduction

This compound is a unique chemical entity featuring a chlorinated benzoic acid scaffold linked to a 5-formylfuran moiety. The combination of these two pharmacologically significant fragments suggests a high potential for biological activity. Benzoic acid derivatives are a well-established class of compounds with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, and antiviral activities. Similarly, the furan ring is a core component of many natural and synthetic bioactive molecules, known to contribute to diverse pharmacological effects.[1][2]

Given the absence of direct studies on this compound, this document explores its potential mechanisms of action through the lens of established activities of structurally similar molecules. The following sections will delve into these potential mechanisms, supported by data from related compounds and detailed experimental methodologies.

Potential Mechanisms of Action and Supporting Data

Based on the structural motifs present in this compound, several potential mechanisms of action are proposed.

PARP Inhibition

The presence of a benzoic acid moiety is a common feature in many Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.

While no direct data links this compound to PARP inhibition, a structurally related compound, 2-fluoro-5-formylbenzoic acid, has been investigated in the context of PARP inhibitor development.

To provide a reference for potential efficacy, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several established PARP inhibitors.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1.90.8
Rucaparib1.41.4
Niraparib3.82.1
Talazoparib0.571.6

Data is illustrative and sourced from publicly available literature.

Cyclooxygenase (COX) Inhibition

Substituted benzoic acids are the chemical foundation for many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of 5-acetamido-2-hydroxy benzoic acid have been explored for their analgesic activity through COX-2 inhibition.[3]

The following table presents the IC50 values for several selective and non-selective COX inhibitors.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Rofecoxib>10000.53>1887
Ibuprofen133440.04
Diclofenac5.10.86.38

Data compiled from various sources.[4][5][6][7]

Antiviral Activity via Neuraminidase Inhibition

Certain benzoic acid derivatives have demonstrated potent antiviral activity. A notable example is the compound NC-5, which inhibits the influenza A virus neuraminidase.[8][9] Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells. Its inhibition prevents the spread of the virus.

The antiviral efficacy of NC-5 is summarized in the table below.

Virus StrainEC50 (µM)CC50 (µM)
Influenza A/FM/1/47 (H1N1)33.6>640
Oseltamivir-resistant H1N132.8>640
Influenza A/Beijing/32/92 (H3N2)Not specified>640

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data from a 2019 study.[8][9]

Antimicrobial Activity

Both furan and benzoic acid derivatives have been extensively studied for their antimicrobial properties.[1][10] Derivatives of 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid have shown activity against various bacterial strains.[11][12][13] Furan-containing compounds have demonstrated broad-spectrum antifungal activity.[14]

The following tables summarize the minimum inhibitory concentrations (MIC) for relevant classes of compounds.

Antibacterial Activity of Benzoic Acid Derivatives

Compound ClassBacteriumMIC (µg/mL)
2-chlorobenzoic acid derivativesEscherichia coliVaries
2-chloro-5-nitrobenzoic acid derivative 1Staphylococcus aureus-
2-chloro-5-nitrobenzoic acid derivative 1Escherichia coli-
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4Staphylococcus aureus ATCC 6538125
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4Bacillus subtilis ATCC 6683125

Specific MIC values for the first two classes are highly dependent on the specific derivative.[12][15][16]

Antifungal Activity of Furan Derivatives

Compound ClassFungal SpeciesMIC (mg/mL)EC50 (mg/L)
5-arylfuran-2-carboxamide derivative 6Candida glabrata0.062–0.125-
5-arylfuran-2-carboxamide derivative 6Candida parapsilosis0.125–0.250-
Thiophene/furan-1,3,4-oxadiazole carboxamide 4iSclerotinia sclerotiorum-0.140 ± 0.034

Data from various studies.[14][17]

Experimental Protocols

To facilitate the investigation of the proposed mechanisms of action for this compound, detailed protocols for key in vitro assays are provided below.

PARP Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and literature procedures.[18]

Objective: To determine the in vitro inhibitory activity of the test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • A fluorescent NAD+ analog or a kit that detects PAR formation

  • Test compound dissolved in DMSO

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the following to each well:

    • PARP assay buffer

    • Activated DNA

    • Recombinant PARP1 enzyme

    • Test compound or control

  • Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding β-NAD+ (or the fluorescent analog).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction according to the specific kit instructions (this may involve adding a developer or stop solution).

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

COX-2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available kits.[19][20]

Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • A fluorometric probe that detects prostaglandin G2

  • Test compound dissolved in DMSO

  • Selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Ibuprofen) as controls

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and controls in COX assay buffer.

  • In separate wells for COX-1 and COX-2, add the following:

    • COX assay buffer

    • Heme

    • Respective COX enzyme (COX-1 or COX-2)

    • Test compound or control

  • Pre-incubate at 37°C for 10 minutes.

  • Add the fluorometric probe.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence kinetically for 5-10 minutes at Ex/Em = 535/587 nm.

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition and IC50 values for both COX-1 and COX-2 to calculate the selectivity index.

Neuraminidase Inhibition Assay (Fluorometric)

This protocol is based on established methods for assessing influenza neuraminidase susceptibility.[21][22]

Objective: To determine the in vitro inhibitory activity of the test compound against influenza neuraminidase.

Materials:

  • Influenza virus strain (e.g., A/H1N1)

  • Neuraminidase assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Test compound dissolved in DMSO

  • Known neuraminidase inhibitor (e.g., Oseltamivir carboxylate) as a positive control

  • 96-well black microplate

  • Fluorescence plate reader

  • Stop solution (e.g., 0.1 M glycine, pH 10.7, in 25% ethanol)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Add the test compound or control to the wells of a 96-well plate.

  • Add the diluted influenza virus to each well and incubate at 37°C for 30 minutes.

  • Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Read the fluorescence at Ex/Em = 365/450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This is a standard method for determining the antimicrobial activity of a compound.[23]

Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic or antifungal drug as a positive control

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Visualizations of Signaling Pathways and Workflows

To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 2-Chloro-5-(5-formylfuran-2-yl) benzoic acid (Hypothetical) Inhibitor->PARP1 inhibits

Caption: Hypothetical PARP1 Inhibition Pathway.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 2-Chloro-5-(5-formylfuran-2-yl) benzoic acid (Hypothetical) Inhibitor->COX2 inhibits Neuraminidase_Inhibition_Pathway cluster_virus_release Virus Release from Infected Cell Virus New Virus Particle Host_Cell Host Cell Surface (with Sialic Acid) Virus->Host_Cell binds via Hemagglutinin Neuraminidase Viral Neuraminidase Neuraminidase->Host_Cell cleaves Sialic Acid Release Virus Release Neuraminidase->Release Inhibitor 2-Chloro-5-(5-formylfuran-2-yl) benzoic acid (Hypothetical) Inhibitor->Neuraminidase inhibits Experimental_Workflow_MIC start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_compound inoculate Inoculate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

The Biological Versatility of Furan-Containing Benzoic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks, including those of benzoic acids, has yielded a diverse array of biologically active compounds.[1][2] These hybrid molecules have demonstrated significant potential in a range of therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory applications.[3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of furan-containing benzoic acids, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this promising field.

Antimicrobial Activity

Furan-containing benzoic acid derivatives have demonstrated notable activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Quantitative Antimicrobial Data

The following table summarizes the MIC values of various furan-containing benzoic acid derivatives against different microbial strains.

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Benzoic Acid HydrazidesSubstituted benzoic acid furan-2-yl-methylene hydrazidesStaphylococcus aureusVaries (pMICsa up to 1.67)[4]
Bacillus subtilisVaries (pMICbs up to 2.57)[4]
Escherichia coliVaries (pMICec up to 2.03)[4]
Aspergillus nigerVaries (pMICan up to 1.54)[4]
Carbamothioyl-Furan-2-CarboxamidesN-(arylcarbamothioyl)furan-2-carboxamide derivativesStaphylococcus aureus270[6]
Escherichia coli300[6]
Fungal Strains120.7 - 190[6]
3-Benzofurancarboxylic Acid DerivativesHalogenated derivativesStaphylococcus aureus50 - 200[1]
Candida albicans>200[1]
3-Aryl-3-(Furan-2-yl)Propanoic Acids3-(Aryl)-3-(furan-2-yl)propanoic acidCandida albicans64[5]
Staphylococcus aureus128[5]
Benzofuran Derivatives from Penicillium crustosumCompound 1Salmonella typhimurium12.5[7]
Escherichia coli25[7]
Staphylococcus aureus12.5[7]
Compound 2Staphylococcus aureus25[7]
Compound 5 & 6Penicillium italicum12.5[7]
Colletotrichum musae12.5 - 25[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Test compounds

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop or sterile swabs

  • Sterile saline (0.85%)

  • Resazurin dye (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick a few colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in the broth medium directly in the wells of a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the growth can be assessed by measuring the optical density at 600 nm using a microplate reader.

    • The addition of a growth indicator like resazurin can also be used, where a color change indicates microbial growth.[8]

Anti-inflammatory Activity

Furan-containing benzoic acids have shown promise as anti-inflammatory agents by modulating key inflammatory pathways and inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3][9][7]

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for the anti-inflammatory activity of selected furan-containing benzoic acid derivatives.

Compound ClassSpecific DerivativeAssayIC₅₀ (µM)Reference
Benzofuran DerivativesCompound 1 (from P. crustosum)NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[10]
Compound 3 (from P. crustosum)NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[10]
Compound 2 (from P. crustosum)NO Inhibition (LPS-stimulated RAW 264.7 cells)31.5[10]
Compound 4 (from P. crustosum)NO Inhibition (LPS-stimulated RAW 264.7 cells)42.8[10]
Fluorinated Benzofuran DerivativesCompound 2PGE₂ Inhibition (LPS-stimulated macrophages)1.92[9]
Compound 3PGE₂ Inhibition (LPS-stimulated macrophages)1.48[9]
Compound 5PGE₂ Inhibition (LPS-stimulated macrophages)Potent[9]
Compound 6PGE₂ Inhibition (LPS-stimulated macrophages)Potent[9]
Compound 2NO Inhibition (LPS-stimulated macrophages)2.4[9]
Compound 3NO Inhibition (LPS-stimulated macrophages)5.2[9]
Furan Hybrid MoleculesH1 - H4Inhibition of Albumin Denaturation114.31 - 150.99 (µg/mL)[11]
Experimental Protocols for Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[3][12]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce NO production.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples.

    • Determine the percentage of NO inhibition compared to the LPS-treated control and calculate the IC₅₀ value.

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.[1][13][14][15][16]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Test compound and vehicle

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀).

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).

  • Data Analysis:

    • Calculate the paw edema as the difference between the paw volume at time 't' and the initial paw volume (Edema = Vₜ - V₀).

    • Calculate the percentage of inhibition of edema for each treatment group compared to the carrageenan control group.

Anticancer Activity

Furan-containing benzoic acids have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][4][12][14][16][17][18][19][20][21][22] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the IC₅₀ values of furan-containing benzoic acid derivatives against several human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Furan-based DerivativesCompound 4MCF-7 (Breast)4.06[4]
Compound 7MCF-7 (Breast)2.96[4]
Furan-based Carboxamide(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical)62.37 (µg/mL)[18]
Benzofuran DerivativesCompound 8HepG2 (Liver)3.8[16]
A549 (Lung)3.5[16]
SW620 (Colon)10.8[16]
Compound 7A549 (Lung)6.3[16]
HepG2 (Liver)11[16]
Furopyrimidine-based DerivativesCompound 7bA549 (Lung)6.66[19]
HT-29 (Colon)8.51[19]
MCF-7 (Breast)6.72[19]
Compound 4cA549 (Lung)14.5[19]
HT-29 (Colon)21.4[19]
MCF-7 (Breast)11.4[19]
Compound 7cA549 (Lung)10.1[19]
HT-29 (Colon)12.1[19]
MCF-7 (Breast)9.06[19]
(3-(furan-2-yl)pyrazol-4-yl) chalconesCompound 7cA549 (Lung)13.86 (µg/mL)[23]
Compound 7bA549 (Lung)20 (µg/mL)[23]
Compound 7aA549 (Lung)42.7 (µg/mL)[23]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[4]

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Enzyme Inhibition

Certain furan-containing benzoic acids have been identified as potent inhibitors of various enzymes, such as xanthine oxidase and protein tyrosine kinases, which are implicated in diseases like gout and cancer.[9][8][24][25][26]

Quantitative Enzyme Inhibition Data

The following table provides IC₅₀ values for the enzyme inhibitory activity of furan-containing benzoic acid derivatives.

Compound ClassSpecific DerivativeTarget EnzymeIC₅₀Reference
Furan-2-yl(phenyl)methanone DerivativesCompound 4aProtein Tyrosine Kinase4.66 µM[8]
Compound 4bProtein Tyrosine Kinase6.42 µM[8]
Compound 8aProtein Tyrosine Kinase5.31 µM[8]
Compound 8cProtein Tyrosine Kinase2.72 µM[8]
Compound 22cProtein Tyrosine Kinase4.62 µM[8]
Pyrazolone-based 4-(furan-2-yl)benzoic acidsVarious derivativesXanthine OxidaseLow micromolar[9]
2-Aminobenzoic acidTyrosinase (monophenolase)5.15 µM[25]
Tyrosinase (diphenolase)4.72 µM[25]
4-Aminobenzoic acidTyrosinase (monophenolase)3.8 µM[25]
Tyrosinase (diphenolase)20 µM[25]
Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[13][15][27][28][29]

Materials:

  • Xanthine oxidase enzyme

  • Xanthine or hypoxanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds

  • Allopurinol (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme.

  • Pre-incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Initiate the reaction by adding the substrate (xanthine or hypoxanthine).

  • Absorbance Measurement: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the uninhibited control.

    • Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathway Modulation

Furan-containing benzoic acids exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, cell proliferation, and survival. The primary pathways affected include NF-κB, MAPK, and PI3K/Akt/mTOR.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response.[10][26][30][31][32][33][34][35][36] Furan-containing compounds can inhibit this pathway at various points, leading to a reduction in the expression of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ub NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation FuranBenzoicAcid Furan-containing Benzoic Acid FuranBenzoicAcid->IKK Inhibition FuranBenzoicAcid->NFkB_nuc Inhibition of DNA binding DNA DNA NFkB_nuc->DNA ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatoryGenes

NF-κB signaling pathway inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.[19][23][25][37][38][39] Dysregulation of this pathway is common in cancer. Furan derivatives can interfere with MAPK signaling, leading to anticancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_nuc ERK1/2 ERK->ERK_nuc Translocation FuranBenzoicAcid Furan-containing Benzoic Acid FuranBenzoicAcid->Raf Inhibition FuranBenzoicAcid->MEK Inhibition FuranBenzoicAcid->ERK Inhibition of Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TranscriptionFactors CellCycle Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellCycle

MAPK signaling pathway modulation.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[9][8][10][21][24][31][32][33][40][41][42][43][44] Furan-containing compounds can inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth FuranBenzoicAcid Furan-containing Benzoic Acid FuranBenzoicAcid->PI3K Inhibition FuranBenzoicAcid->Akt Inhibition of Phosphorylation FuranBenzoicAcid->mTOR Inhibition

PI3K/Akt/mTOR pathway inhibition.

Synthesis of Furan-Containing Benzoic Acids

The synthesis of furan-containing benzoic acids can be achieved through various synthetic routes. A common strategy involves the modification of pre-existing furan or benzoic acid scaffolds.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Furan-2-carboxylic acid, Substituted Benzoic Acid, Furfuryl alcohol) Reaction1 Reaction 1 (e.g., Esterification, Halogenation, Nitration) Start->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Reaction 2 (e.g., Coupling Reaction, Condensation, Cyclization) Intermediate1->Reaction2 FinalProduct Furan-containing Benzoic Acid Derivative Reaction2->FinalProduct Purification Purification (e.g., Chromatography, Recrystallization) FinalProduct->Purification

General synthesis workflow.
Example Synthesis: Preparation of 5-Aryl-furan-2-carboxylic Acids

One common method for the synthesis of 5-aryl-furan-2-carboxylic acids involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, between a 5-halo-furan-2-carboxylate and an appropriate arylboronic acid or organostannane, followed by hydrolysis of the ester.[14][20][23][25][29][41][42]

General Procedure:

  • Esterification: Furan-2-carboxylic acid is first esterified to protect the carboxylic acid group.

  • Halogenation: The furan ring is then halogenated at the 5-position, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Cross-Coupling: The resulting 5-halo-furan-2-carboxylate is coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

  • Hydrolysis: The ester group is hydrolyzed under basic or acidic conditions to yield the final 5-aryl-furan-2-carboxylic acid.

Conclusion

Furan-containing benzoic acids represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents, coupled with their ability to inhibit key enzymes and modulate critical signaling pathways, underscores their potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich platform for structure-activity relationship studies and the optimization of lead compounds. This technical guide provides a solid foundation of quantitative data, experimental methodologies, and mechanistic insights to aid researchers in the exploration and exploitation of the therapeutic potential of furan-containing benzoic acids. Further investigation into the specific molecular targets and in vivo efficacy of these compounds is warranted to translate their promising in vitro activities into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile intermediate is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties, making them valuable scaffolds in drug discovery.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. The reaction of an organoboron compound, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This compound is a trifunctional building block, possessing an aryl chloride, a furan ring with a formyl group, and a carboxylic acid. The aryl chloride moiety serves as the electrophilic partner in the Suzuki coupling. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine ligands, have enabled their efficient use in these transformations. The furan and benzoyl functionalities offer sites for further chemical modifications, allowing for the generation of diverse molecular libraries.

This document provides a representative protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for structurally related compounds.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes the expected outcomes for the Suzuki coupling of a related aryl halide, 2-(4-bromophenyl)benzofuran, with various arylboronic acids. This data, adapted from a study on a similar substrate, serves as a valuable reference for anticipating the performance of this compound in analogous reactions, although yields may vary depending on the specific boronic acid partner and optimization of reaction conditions.

EntryArylboronic Acid PartnerProductReported Yield (%)
14-Methoxyphenylboronic acid2-Chloro-5-(5-formylfuran-2-yl)-[1,1'-biphenyl]-4'-methoxy-benzoic acid98
24-Methylphenylboronic acid2-Chloro-5-(5-formylfuran-2-yl)-[1,1'-biphenyl]-4'-methyl-benzoic acid95
34-Fluorophenylboronic acid2-Chloro-5-(5-formylfuran-2-yl)-[1,1'-biphenyl]-4'-fluoro-benzoic acid92
44-(Trifluoromethyl)phenylboronic acid2-Chloro-5-(5-formylfuran-2-yl)-[1,1'-biphenyl]-4'-(trifluoromethyl)-benzoic acid96
52-Methylphenylboronic acid2-Chloro-5-(5-formylfuran-2-yl)-[1,1'-biphenyl]-2'-methyl-benzoic acid85
6Naphthalene-2-boronic acid2-Chloro-5-(5-formylfuran-2-yl)-[1,1'-binaphthalen]-4-yl-benzoic acid93
7Thiophene-2-boronic acid2-Chloro-5-(5-formyl-2-thienyl)benzoic acid90

Yields are based on a similar reaction with 2-(4-bromophenyl)benzofuran and are for illustrative purposes.[3] Actual yields with this compound may differ and require optimization.

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., K₃PO₄, Cs₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, a pre-catalyst complex or generate the active catalyst in situ by adding Palladium(II) acetate (e.g., 3 mol%) and the phosphine ligand (e.g., 6 mol%).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 1:1 v/v mixture) to the flask. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add brine to the reaction mixture.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add EtOH/H2O Solvent catalyst->solvent degas Degas with N2/Ar solvent->degas heat Heat to Reflux (80-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" is a versatile synthetic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a reactive chloro-substituted aryl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of novel molecules.

Physicochemical Properties and Reactivity

"this compound" is a solid at room temperature and is commercially available from various suppliers. The key reactive sites of the molecule are the formyl group on the furan ring, the carboxylic acid group on the benzoic acid ring, and the chlorine atom on the benzene ring.

The reactivity of each functional group can be selectively addressed to construct complex molecular architectures. The formyl group is susceptible to nucleophilic attack, enabling reactions such as reductive amination and Wittig olefination. The carboxylic acid group can be converted to esters or amides. The chloro-substituent on the aromatic ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds. Notably, aryl chlorides are generally more reactive than aryl fluorides in such coupling reactions.[1]

Table 1: Physicochemical Properties of Related Compounds

Property2-Fluoro-5-formylbenzoic acid2-Chloro-5-formylbenzoic acid
CAS Number 550363-85-41206625-81-1
Molecular Formula C₈H₅FO₃C₈H₅ClO₃
Molecular Weight 168.12 g/mol 184.58 g/mol
Appearance White to off-white solidSolid
Typical Purity ≥95%≥95%

Note: Data for 2-Chloro-5-formylbenzoic acid is presented as a closely related analogue to provide context for the physicochemical properties of the title compound.[1]

Key Synthetic Applications and Protocols

"this compound" serves as a valuable scaffold for the synthesis of a variety of heterocyclic and biaryl compounds, many of which are of interest in drug discovery programs targeting cancer and infectious diseases.[2][3][4][5][6][7]

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The chloro-substituent on the benzoic acid ring provides a reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl compounds. These structures are prevalent in many biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • "this compound"

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add "this compound" (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in the dioxane/water solvent mixture.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Suzuki Coupling of Aryl Chlorides

Aryl HalideCoupling PartnerCatalyst SystemYield (%)
Generic Aryl ChloridePhenylboronic acidPd(OAc)₂ / SPhos70-95
Generic Aryl Chloride4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhos75-98

Note: This data is illustrative and based on general trends for Suzuki coupling reactions of aryl chlorides. Actual yields may vary depending on the specific substrates and reaction conditions.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A This compound F Reaction Setup under Inert Atmosphere A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., K2CO3) D->F E Solvent & Heat E->F G Heating and Stirring F->G H Workup & Purification G->H I Biaryl Derivative H->I Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product A This compound F Imine Formation A->F B Primary/Secondary Amine B->F C Reducing Agent (e.g., NaBH(OAc)3) G Reduction C->G D Solvent (e.g., DCM) D->F D->G E Catalytic Acetic Acid E->F F->G H Workup & Purification G->H I Amine Derivative H->I Biological_Relevance cluster_building_block Core Scaffold cluster_derivatives Synthetic Derivatives cluster_applications Potential Biological Applications A This compound B Biaryl Derivatives A->B Suzuki Coupling C Amine Derivatives A->C Reductive Amination D Other Heterocycles A->D Other Reactions E Anticancer Agents B->E F Antimicrobial Agents B->F G Enzyme Inhibitors B->G C->E C->F C->G D->E D->F D->G

References

Application Notes and Protocols for the Synthesis of Novel Compound Libraries Using "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the versatile building block, 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid , in the synthesis of diverse novel compound libraries. This trifunctional scaffold, featuring a reactive aldehyde, a modifiable chloro-substituent, and a carboxylic acid handle, offers multiple avenues for chemical elaboration, making it an ideal starting point for generating libraries aimed at identifying new therapeutic agents. Furan-containing compounds have shown a wide range of biological activities, including acting as kinase inhibitors, antimicrobial, and anti-inflammatory agents, highlighting the potential of libraries derived from this scaffold.[1][2][3]

Core Building Block: Physicochemical Properties

A summary of the key physicochemical properties of the starting material is presented below.

PropertyValueReference
IUPAC Name This compound
CAS Number 355142-36-8[4]
Molecular Formula C₁₂H₇ClO₄
Molecular Weight 250.64 g/mol
Appearance Solid
Purity (typical) ≥95%

Application I: Library Synthesis via Suzuki-Miyaura Cross-Coupling

The chloro-substituent on the benzoic acid ring provides a handle for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups at this position, significantly expanding the chemical space of the resulting library. The use of modern catalyst systems is recommended to achieve high yields with the less reactive chloro-substituent.[5][6]

Experimental Workflow: Suzuki-Miyaura Coupling

start Start: this compound reagents Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄) start->reagents reaction Suzuki-Miyaura Coupling (Toluene/Water, 100-110 °C, 12-24h) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Product: 2-Aryl-5-(5-formylfuran-2-yl)benzoic acid Library purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), Palladium(II) Acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0-3.0 eq).

  • Solvent Addition and Degassing: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes. Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Representative Quantitative Data for Suzuki-Miyaura Coupling
EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-5-(5-formylfuran-2-yl)benzoic acid75-85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-(5-formylfuran-2-yl)benzoic acid70-80
3Pyridin-3-ylboronic acid2-(Pyridin-3-yl)-5-(5-formylfuran-2-yl)benzoic acid60-75
4Thiophen-2-ylboronic acid2-(Thiophen-2-yl)-5-(5-formylfuran-2-yl)benzoic acid65-78

Yields are estimated based on similar reactions and may require optimization.

Application II: Library Synthesis via Reductive Amination

The formyl group on the furan ring is an excellent handle for diversification through reductive amination. This one-pot reaction with a wide range of primary and secondary amines allows for the efficient synthesis of a library of secondary and tertiary amine derivatives.[7][8]

Experimental Workflow: Reductive Amination

start Start: this compound amine Primary or Secondary Amine start->amine imine_formation Imine/Iminium Ion Formation (DCE, rt, 30-60 min) amine->imine_formation reduction Reduction with NaBH(OAc)₃ (rt, 12-24h) imine_formation->reduction workup Aqueous Workup and Extraction reduction->workup purification Column Chromatography workup->purification product Product: 2-Chloro-5-(5-((alkylamino)methyl)furan-2-yl)benzoic acid Library purification->product

Caption: Workflow for Reductive Amination.

Protocol 2: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion. A catalytic amount of acetic acid can be added to promote this step.

  • Reduction: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), in portions.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Representative Quantitative Data for Reductive Amination
EntryAmineProductYield (%)
1Benzylamine2-Chloro-5-(5-((benzylamino)methyl)furan-2-yl)benzoic acid80-90
2Morpholine2-Chloro-5-(5-(morpholinomethyl)furan-2-yl)benzoic acid75-85
3Aniline2-Chloro-5-(5-((phenylamino)methyl)furan-2-yl)benzoic acid70-80
4Cyclopropylamine2-Chloro-5-(5-((cyclopropylamino)methyl)furan-2-yl)benzoic acid78-88

Yields are estimated based on similar reactions and may require optimization.

Application III: Library Synthesis via Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a powerful tool for generating molecular diversity in a single step.[9][10] The aldehyde functionality of the core building block can participate in this reaction with an amine, a carboxylic acid, and an isocyanide to produce a library of α-acylamino amides. The carboxylic acid moiety of the starting material can itself act as one of the components.

Experimental Workflow: Ugi-4CR

start Start: this compound components Amine, Isocyanide start->components reaction Ugi Four-Component Reaction (Methanol, rt, 24-48h) components->reaction workup Concentration reaction->workup purification Column Chromatography workup->purification product Product: α-Acylamino Amide Library purification->product

Caption: Workflow for the Ugi-4CR.

Protocol 3: General Procedure for the Ugi Four-Component Reaction
  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (0.5 M), add the desired amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Isocyanide Addition: Add the isocyanide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data for Ugi-4CR
EntryAmineIsocyanideYield (%)
1Benzylaminetert-Butyl isocyanide65-80
2AnilineCyclohexyl isocyanide60-75
3MethylamineBenzyl isocyanide70-85
4PropylamineEthyl isocyanoacetate60-78

Yields are estimated based on similar reactions and may require optimization.

Hypothetical Signaling Pathway for Library Screening

Derivatives of furan and related heterocyclic scaffolds are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[11][12][13] A library synthesized from this compound could be screened against a panel of kinases to identify potential inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be targeted.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Library Compound (Potential Inhibitor) Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: Hypothetical Kinase Signaling Pathway.

A hit compound from the synthesized library could potentially inhibit one of the kinases in the MAPK/ERK pathway, such as RAF or MEK, thereby blocking downstream signaling that leads to cell proliferation and survival.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse compound libraries. The presence of three distinct reactive sites allows for the application of a variety of modern synthetic methodologies, including Suzuki-Miyaura coupling, reductive amination, and multicomponent reactions. The resulting libraries, rich in structural diversity and featuring the biologically relevant furan scaffold, are well-suited for high-throughput screening campaigns in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for Amide Coupling with 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid, a key intermediate in the synthesis of various biologically active compounds. Amide bond formation is a critical transformation in medicinal chemistry, and the protocols outlined below describe common and effective methods for achieving this transformation.[1][2][3]

Overview of Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide bond is typically a slow and inefficient process requiring high temperatures.[2] To facilitate this reaction under milder conditions, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1][4] Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

Data Presentation: Comparison of Amide Coupling Methods

The following table summarizes various reaction conditions for amide coupling with benzoic acid derivatives, providing a comparative overview of different methodologies. This data can guide the selection of an appropriate protocol for the coupling of this compound.

Carboxylic Acid DerivativeAmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp. (°C)Yield (%)
2-Fluoro-5-formylbenzoic acid2,6-DimethylbenzylamineHATUDIEADMF18RT85
2-Fluoro-5-formylbenzoic acidVarious aminesEDC, HOBtDIEADCM or DMF12-240 to RT60-90
Phenylacetic acidVarious aminesB(OCH₂CF₃)₃-MeCN58070-98[5]
Benzoic acidVarious aminesTiCl₄PyridinePyridine128560-95[4]
4-(diethylphosphoryl)benzoic acid4-Bromo-2-cyanoanilineHATUDIPEADMF0.25-2RTNot specified[1]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC, DMAP, HOBtDIPEAMeCN52385[3]

Experimental Protocols

Two reliable protocols for the amide coupling of this compound are provided below. The choice of method may depend on the specific amine being used and the desired reaction conditions.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally efficient for a wide range of primary and secondary amines, including those that are sterically hindered.[6]

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents (Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 equivalents) to the solution.[6]

  • Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.[6]

  • Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 equivalents)

  • HOBt (Hydroxybenzotriazole) (1.2 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents (DCM, 1M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIEA (2.0-3.0 equivalents).[6]

  • Cool the mixture to 0 °C in an ice bath.[6]

  • Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: General Amide Coupling Reaction

Amide_Coupling Carboxylic_Acid This compound Amide_Product N-Substituted-2-chloro-5-(5-formylfuran-2-yl)benzamide Carboxylic_Acid->Amide_Product Amine Amine (R-NH2) Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU or EDC/HOBt) Coupling_Reagent->Amide_Product Base Base (e.g., DIEA) Base->Amide_Product Solvent Solvent (e.g., DMF or DCM) Solvent->Amide_Product

Caption: General amide coupling reaction scheme.

Diagram 2: Experimental Workflow for Amide Coupling

Amide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_Acid 1. Dissolve Carboxylic Acid in Solvent Add_Amine 2. Add Amine Dissolve_Acid->Add_Amine Add_Base 3. Add Base Add_Amine->Add_Base Add_Coupling_Reagent 4. Add Coupling Reagent Add_Base->Add_Coupling_Reagent Stir 5. Stir at RT for 12-24h Add_Coupling_Reagent->Stir Monitor 6. Monitor by TLC/LC-MS Stir->Monitor Dilute 7. Dilute with Organic Solvent Monitor->Dilute Wash 8. Aqueous Washes Dilute->Wash Dry_Concentrate 9. Dry and Concentrate Wash->Dry_Concentrate Purify 10. Column Chromatography Dry_Concentrate->Purify

Caption: Step-by-step experimental workflow.

References

Reductive amination of the formyl group in "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the reductive amination of the formyl group in 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. This transformation is a crucial step in the synthesis of a variety of secondary and tertiary amines, which are valuable intermediates in pharmaceutical and materials science. The protocols outlined below are based on established methods for the reductive amination of heteroaromatic aldehydes, with special consideration for the functional groups present in the starting material. The primary method described utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is well-suited for substrates with multiple functional groups.[1][2][3] An alternative two-step, one-pot procedure is also presented for instances where greater control over the reaction is desired.[4][5]

Reaction Principle

Reductive amination is a two-step process that involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine. The chemoselective reduction of the formyl group in this compound in the presence of a carboxylic acid and a chloro-substituent can be efficiently achieved using sodium triacetoxyborohydride [NaBH(OAc)₃].[1][2] This reagent is particularly effective as it is less basic and more sterically hindered than other common borohydride reagents, which allows for the selective reduction of the iminium ion in the presence of the aldehyde.[6]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a direct and efficient method for the synthesis of secondary and tertiary amines from this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5-2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

  • Glacial acetic acid (optional, as a catalyst for less reactive amines)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired amine.

Protocol 2: Stepwise Reductive Amination

This two-step, one-pot protocol can provide better control over the reaction and may be preferable when dealing with sensitive substrates or to minimize side reactions like dialkylation with primary amines.[1][2]

Materials:

  • Same as Protocol 1, with the addition of:

  • Methanol (for imine formation)

  • Sodium borohydride (NaBH₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1.0 equivalent) in methanol.

  • Stir the mixture at room temperature for 1-3 hours to facilitate the formation of the imine. The formation of the imine can be monitored by TLC or NMR.

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase and purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the reductive amination of this compound with various amines under different conditions, based on typical yields reported for similar reactions in the literature.[1][2][4]

EntryAmineReducing AgentSolventTime (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCE1285-95
2MorpholineNaBH(OAc)₃DCE890-98
3AnilineNaBH(OAc)₃DCE2470-85
4n-ButylamineNaBH(OAc)₃THF1680-90
5BenzylamineNaBH₄ (stepwise)MeOH488-96

Visualizations

Reaction Pathway

Reductive_Amination_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product start_aldehyde This compound iminium Iminium Ion start_aldehyde->iminium + R1R2NH - H2O start_amine R1R2NH start_amine->iminium product_amine Substituted Amine iminium->product_amine + [H] (e.g., NaBH(OAc)3)

Caption: One-pot reductive amination pathway.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Starting Material and Amine in Solvent start->dissolve add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) dissolve->add_reductant react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->react quench Quench Reaction (e.g., with NaHCO3) react->quench extract Aqueous Workup and Extraction quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End purify->end

References

Application Notes and Protocols: 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. The compound 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid is a synthetic organic molecule featuring a benzoic acid scaffold, a common feature in many kinase inhibitors. The presence of a furan ring and a chloro substituent suggests its potential for selective interaction within the ATP-binding pocket of certain kinases. These application notes provide an overview of the potential utility of this compound as a scaffold for developing novel kinase inhibitors and include hypothetical protocols for its evaluation.

Hypothetical Kinase Inhibitory Profile

Based on the structural motifs present in this compound, a plausible target is Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation and survival.[1] The benzoic acid moiety can potentially form key interactions with the kinase hinge region. To illustrate its potential, the following table summarizes hypothetical inhibitory activities against a panel of kinases.

Kinase TargetIC50 (nM)
CK2 75
PIM1850
CDK21200
VEGFR2>10000
EGFR>10000
Table 1: Hypothetical in vitro kinase inhibitory activity of this compound.

Experimental Protocols

I. Synthesis of this compound

This protocol is a general guideline for the synthesis of the title compound, which is also commercially available.[2][3]

Materials:

  • 2-Chloro-5-bromobenzoic acid

  • 5-Formylfuran-2-boronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Sodium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-5-bromobenzoic acid (1 eq) and 5-formylfuran-2-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added sodium carbonate (3 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

II. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of the compound against a specific kinase, such as CK2.

Materials:

  • This compound

  • Recombinant human CK2 kinase

  • Substrate peptide (e.g., RRRADDSDDDDD)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add 5 µL of the compound dilution, 2.5 µL of substrate peptide/ATP mix, and 2.5 µL of the CK2 enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.

III. Cell-Based Proliferation Assay (MTT Assay)

This assay evaluates the effect of the compound on the proliferation of cancer cell lines.[4]

Materials:

  • Human cancer cell line (e.g., HeLa, known to have high CK2 activity)

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Visualizations

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Assays synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (e.g., CK2) characterization->kinase_assay ic50 IC50 Determination kinase_assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity proliferation Cell Proliferation Assay (e.g., MTT) selectivity->proliferation apoptosis Apoptosis Assay proliferation->apoptosis pathway Western Blot for Pathway Modulation apoptosis->pathway G Hypothetical CK2 Signaling Pathway Inhibition cluster_0 Upstream Signals cluster_1 Kinase Cascade cluster_2 Downstream Effects growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ck2 CK2 receptor->ck2 transcription_factors Transcription Factors (e.g., NF-κB, Myc) ck2->transcription_factors inhibitor This compound inhibitor->ck2 cell_proliferation Cell Proliferation transcription_factors->cell_proliferation apoptosis_inhibition Inhibition of Apoptosis transcription_factors->apoptosis_inhibition G Structure-Activity Relationship Logic cluster_0 Core Scaffold cluster_1 Key Pharmacophoric Features cluster_2 Potential Modifications for Optimization scaffold This compound benzoic_acid Benzoic Acid (H-bonding with hinge) scaffold->benzoic_acid furan_ring Furan Ring (Hydrophobic interactions) scaffold->furan_ring chloro_group Chloro Group (Selectivity pocket) scaffold->chloro_group modify_acid Bioisosteric replacement of carboxylic acid benzoic_acid->modify_acid modify_furan Substitution on furan ring furan_ring->modify_furan modify_chloro Varying halogen substituent chloro_group->modify_chloro

References

Application Notes and Protocols for 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" is not a widely documented compound in publicly accessible scientific literature or patent databases. Therefore, this document provides a prospective analysis of its potential applications in medicinal chemistry based on the known properties of its structural motifs. The experimental protocols provided are established methodologies for evaluating the hypothesized biological activities.

Application Notes

"this compound" is a multifaceted molecule that incorporates several key pharmacophores, suggesting its potential as a valuable scaffold or lead compound in drug discovery. The molecule's structure, featuring a furan ring, a chlorinated benzoic acid, and a reactive aldehyde, opens avenues for various therapeutic applications.

The furan moiety is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds.[1] It is considered a bioisostere of the phenyl ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] Furan derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.

The benzoic acid group provides a site for ionic interactions, which is common for binding to the active sites of many enzymes and receptors. The chloro-substitution on the phenyl ring can enhance lipophilicity, potentially improving membrane permeability, and can also influence the electronic properties of the benzoic acid.

The formyl group on the furan ring is a particularly interesting feature. It can act as a hydrogen bond acceptor and is also a versatile chemical handle for the synthesis of more complex derivatives, such as Schiff bases, oximes, or hydrazones, allowing for the exploration of a large chemical space to optimize biological activity.

Hypothesized Therapeutic Applications:
  • Anticancer Agents: Many furan-containing molecules have demonstrated antitumor activities. The aldehyde group could potentially react with nucleophilic residues in the active sites of enzymes crucial for cancer cell proliferation. Furthermore, the planar aromatic structure could allow for intercalation with DNA.

  • Antibacterial Agents: Nitrofurantoin, a well-known antibacterial drug, contains a furan ring, highlighting the potential of this scaffold in developing new antimicrobial agents.[1] The title compound could be investigated for its ability to inhibit bacterial growth, possibly through mechanisms involving the disruption of bacterial cellular processes.

  • Anti-inflammatory Agents: Certain furan derivatives have shown anti-inflammatory properties. The "this compound" could be screened for its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

  • Enzyme Inhibitors: The combination of a carboxylic acid and an aldehyde in a rigidified structure makes this compound a candidate for an enzyme inhibitor. For example, it could be explored as an inhibitor of lactate dehydrogenase (LDH), an enzyme that is a target in some cancers.

Quantitative Data Summary

As this compound is not documented in the literature, there is no quantitative data available. The following table is a template that researchers can use to summarize in vitro screening data once it is generated.

Assay Type Target Cell Line IC50 / MIC (µM) Positive Control Control IC50 / MIC (µM)
AnticancerTopoisomerase IHCT116Data to be generatedCamptothecinData to be generated
AnticancerHDACHeLaData to be generatedVorinostatData to be generated
AntibacterialE. coliATCC 25922Data to be generatedCiprofloxacinData to be generated
AntibacterialS. aureusATCC 29213Data to be generatedVancomycinData to be generated
Anti-inflammatoryCOX-2RAW 264.7Data to be generatedCelecoxibData to be generated

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a plausible synthetic route based on a Suzuki coupling reaction.

Objective: To synthesize "this compound".

Materials:

  • Methyl 5-bromo-2-chlorobenzoate

  • 5-Formylfuran-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

Step 1: Suzuki Coupling

  • To a round-bottom flask, add methyl 5-bromo-2-chlorobenzoate (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), potassium carbonate (3.0 eq), and a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate.

Step 2: Saponification

  • Dissolve the purified ester from Step 1 in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • A precipitate should form. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield "this compound".

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of "this compound" on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • "this compound"

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO2 incubator.

  • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of the test compound in DMSO. Prepare serial dilutions of the compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Antibacterial Susceptibility Test (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of "this compound" against a bacterial strain (e.g., E. coli).

Materials:

  • E. coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • "this compound"

  • DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare a stock solution of the test compound in DMSO and make serial two-fold dilutions in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Synthetic_Pathway cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Saponification A Methyl 5-bromo-2-chlorobenzoate C Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate A->C Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O, 90°C B 5-Formylfuran-2-boronic acid B->C Pd(OAc)2, PPh3 K2CO3, Dioxane/H2O, 90°C D Methyl 2-chloro-5-(5-formylfuran-2-yl)benzoate E This compound D->E 1. LiOH, THF/H2O 2. HCl

Caption: Proposed synthesis of this compound.

Experimental_Workflow_MTT A Seed cancer cells in 96-well plate B Incubate overnight A->B C Add serial dilutions of test compound B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential_MoA cluster_compound Compound Features cluster_interaction Potential Biological Interactions cluster_target Example Cellular Target cluster_outcome Therapeutic Outcome Compound This compound Carboxylic_Acid Carboxylic Acid Compound->Carboxylic_Acid Furan_Ring Furan Ring Scaffold Compound->Furan_Ring Formyl_Group Formyl Group Compound->Formyl_Group Ionic_Binding Ionic Binding / H-Bonding Carboxylic_Acid->Ionic_Binding Hydrophobic_Interaction Hydrophobic/Pi-stacking Furan_Ring->Hydrophobic_Interaction Covalent_Bonding Covalent Adduct Formation (e.g., with Cys/Lys) Formyl_Group->Covalent_Bonding Enzyme Enzyme Active Site Ionic_Binding->Enzyme Hydrophobic_Interaction->Enzyme Covalent_Bonding->Enzyme Inhibition Enzyme Inhibition Enzyme->Inhibition Apoptosis Cellular Apoptosis Inhibition->Apoptosis Anti_inflammatory Anti-inflammatory Effect Inhibition->Anti_inflammatory

Caption: Hypothesized mechanism of action as an enzyme inhibitor.

References

Application Notes and Protocols: 2-Chloro-5-(5-formylfuran-2-yl)benzoic Acid as a Precursor for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid as a versatile precursor for the synthesis of novel antibacterial agents. The document outlines proposed synthetic routes to Schiff base and hydrazone derivatives, detailed experimental protocols, and methodologies for evaluating their antimicrobial efficacy.

Introduction

The furan nucleus is a prominent scaffold in a multitude of biologically active compounds, with many furan derivatives exhibiting significant antibacterial, antifungal, and anti-inflammatory properties.[1][2] The title compound, this compound, incorporates several key pharmacophoric features: a furan ring, a halogenated benzoic acid moiety, and a reactive aldehyde group. This unique combination makes it an attractive starting material for the development of new therapeutic agents. The aldehyde functionality allows for the straightforward synthesis of various derivatives, such as Schiff bases and hydrazones, which are classes of compounds well-documented for their broad-spectrum antimicrobial activities.[2][3]

Proposed Synthetic Pathways

The aldehyde group of this compound is the primary site for derivatization. Two promising synthetic routes involve the condensation reaction with primary amines to form Schiff bases or with hydrazides to yield hydrazones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. This reaction typically proceeds under mild conditions, often with acid catalysis.

Schiff Base Synthesis precursor This compound product Schiff Base Derivative precursor->product Condensation amine Primary Amine (R-NH2) amine->product

Figure 1: Synthesis of Schiff Base Derivatives.
Synthesis of Hydrazone Derivatives

Hydrazones are formed through the reaction of an aldehyde with a hydrazide. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and bioactive molecules.

Hydrazone Synthesis precursor This compound product Hydrazone Derivative precursor->product Condensation hydrazide Hydrazide (R-CONHNH2) hydrazide->product

Figure 2: Synthesis of Hydrazone Derivatives.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and antibacterial evaluation of derivatives of this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add 1 mmol of the selected primary amine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Schiff base.

  • Dry the final product in a vacuum oven.

  • Characterize the synthesized compound using spectroscopic methods (FTIR, NMR, Mass Spectrometry).

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazones from this compound and various hydrazides.

Materials:

  • This compound

  • Substituted hydrazide (e.g., benzhydrazide, isonicotinohydrazide)

  • Methanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 1 mmol of this compound in 25 mL of methanol in a round-bottom flask.

  • Add a solution of 1 mmol of the chosen hydrazide in 15 mL of methanol to the flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature, during which the hydrazone derivative may precipitate.

  • If precipitation occurs, filter the solid, wash with cold methanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Purify the crude product by recrystallization from an appropriate solvent.

  • Characterize the final product by spectroscopic analysis.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in MHB and add it to each well of the microtiter plate to a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The antibacterial activity of the synthesized compounds can be summarized in a table of MIC values. The following table presents hypothetical data for representative Schiff base and hydrazone derivatives against Gram-positive and Gram-negative bacteria.

Compound IDDerivative TypeR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
SB-1 Schiff BasePhenyl1632
SB-2 Schiff Base4-Methylphenyl816
SB-3 Schiff Base4-Chlorophenyl48
HZ-1 HydrazonePhenyl3264
HZ-2 Hydrazone4-Nitrophenyl1632
HZ-3 HydrazonePyridin-4-yl816
Ciprofloxacin Standard Drug-10.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.

Experimental Workflow

The overall workflow for the synthesis and evaluation of antibacterial agents from this compound is depicted below.

Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_testing Antibacterial Evaluation precursor This compound synthesis Synthesis of Derivatives (Schiff Bases / Hydrazones) precursor->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, FTIR, MS) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis

Figure 3: Workflow for Synthesis and Antibacterial Testing.

Potential Mechanism of Action

While the specific mechanism of action would need to be elucidated for each new derivative, furan-containing compounds are known to exert their antibacterial effects through various pathways. These can include the inhibition of essential enzymes, disruption of bacterial cell membranes, and interference with DNA synthesis.[1][2] The presence of the chloro and carboxylic acid moieties may also contribute to the overall activity by influencing the electronic properties and cell permeability of the molecules.

Conclusion

This compound represents a promising and versatile starting material for the development of novel antibacterial agents. The synthetic accessibility of Schiff base and hydrazone derivatives, coupled with the known antimicrobial potential of these compound classes, provides a strong rationale for further investigation. The protocols and workflows outlined in these application notes offer a solid foundation for researchers to explore the synthesis and biological evaluation of new compounds derived from this precursor. Future studies should focus on synthesizing a diverse library of derivatives and conducting thorough structure-activity relationship (SAR) analyses to identify lead candidates with potent and broad-spectrum antibacterial activity.

References

Investigating the Antiviral Potential of 2-Chloro-5-(5-formylfuran-2-yl)benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the investigation of the antiviral potential of a novel class of compounds, the 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid derivatives. Given the broad-spectrum antiviral activities reported for both furan and benzoic acid derivatives, this class of molecules represents a promising starting point for the discovery of new therapeutic agents.[1][2][3] These application notes and detailed protocols are designed to enable researchers to systematically evaluate the efficacy and mechanism of action of these compounds against a range of viruses.

Section 1: Overview and Rationale

The furan ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral effects against viruses such as influenza, HIV, and hepatitis C.[1][][5] Similarly, benzoic acid derivatives have been reported to possess antiviral properties.[3] The combination of these two pharmacophores in the "this compound" backbone presents a unique chemical space for the development of novel antiviral agents. The protocols outlined below provide a roadmap for the initial in vitro and subsequent in vivo evaluation of these compounds.

Section 2: Data Presentation

Effective data management and clear presentation are crucial for the comparison and interpretation of experimental results. All quantitative data from the antiviral and cytotoxicity assays should be summarized in structured tables as shown below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
CFB-001Influenza A/H1N1MDCK15.2>100>6.6
CFB-002Influenza A/H3N2MDCK8.595.411.2
CFB-003RSVHEp-222.1>100>4.5
OseltamivirInfluenza A/H1N1MDCK0.05>100>2000
RibavirinRSVHEp-210.0>100>10

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.

Table 2: In Vivo Efficacy in a Mouse Model of Influenza Infection

Treatment GroupDose (mg/kg/day)Mean Lung Viral Titer (log₁₀ PFU/mL)% SurvivalMean Weight Loss (%)
Vehicle Control-6.8 ± 0.5025.3 ± 3.1
CFB-002254.2 ± 0.76012.5 ± 2.4
CFB-002503.1 ± 0.6808.1 ± 1.9
Oseltamivir202.5 ± 0.41005.2 ± 1.5

*p < 0.05 compared to vehicle control.

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative and virus being tested.

In Vitro Cytotoxicity Assay: MTT Assay

This assay determines the concentration of the test compound that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2][6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Protocol:

  • Seed host cells (e.g., MDCK for influenza, Vero for a broad range of viruses) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with no compound) and a "blank" control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

In Vitro Antiviral Assays

This assay is considered the gold standard for determining the antiviral activity of a compound by quantifying the reduction in infectious virus particles.

Principle: A viral plaque is a visible clear zone that develops on a monolayer of cells as the virus infects and lyses the cells. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of the plaques.

Protocol:

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour at 37°C.

  • During the infection, prepare serial dilutions of the test compounds in an overlay medium (e.g., medium containing 0.5% agarose or Avicel).

  • After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

  • Add the compound-containing overlay medium to the respective wells.

  • Incubate the plates for 2-4 days (depending on the virus) until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control. The EC₅₀ is the concentration that reduces the plaque number by 50%.[8][9]

This assay measures the effect of a compound on the production of new infectious virus particles.

Principle: Cells are infected with a virus in the presence of a test compound. After a single replication cycle, the amount of progeny virus in the supernatant is quantified by titration.[10][11]

Protocol:

  • Seed host cells in 24-well plates and grow to confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour.

  • Remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compound.

  • Incubate for 24-48 hours.

  • Harvest the supernatant, which contains the progeny virus.

  • Determine the viral titer in the supernatant using a plaque assay or TCID₅₀ (50% tissue culture infectious dose) assay.

  • Calculate the reduction in viral yield compared to the untreated control to determine the EC₅₀.[12]

Mechanism of Action Studies

To understand how the compounds inhibit viral replication, specific enzymatic or cellular pathway assays can be performed.

Principle: Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of new virus particles from infected cells. This assay measures the ability of a compound to inhibit neuraminidase activity using a fluorogenic substrate.[1]

Protocol:

  • Use a commercially available neuraminidase inhibition assay kit or prepare reagents in-house.

  • In a 96-well plate, add the influenza virus (as the source of neuraminidase) and serial dilutions of the test compound.

  • Incubate for a specified time to allow for inhibitor binding.

  • Add a fluorogenic neuraminidase substrate (e.g., MUNANA).

  • Incubate to allow the enzymatic reaction to proceed.

  • Stop the reaction and measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ (50% inhibitory concentration).[13][14]

Principle: Reverse transcriptase is an essential enzyme for retroviruses that converts the viral RNA genome into DNA. This assay measures the inhibition of this enzymatic activity.

Protocol:

  • Utilize a commercially available non-radioactive HIV reverse transcriptase assay kit.[15]

  • The assay typically involves a template/primer coated on a 96-well plate.

  • Add recombinant HIV-1 reverse transcriptase and a mixture of dNTPs (including a labeled dUTP) to the wells.

  • Add serial dilutions of the test compound.

  • Incubate to allow for DNA synthesis.

  • Detect the incorporated labeled dUTP using a colorimetric or chemiluminescent substrate.

  • Measure the signal and calculate the IC₅₀ value.[16][17]

In Vivo Efficacy Studies

Promising compounds from in vitro studies should be evaluated in animal models.

Principle: A suitable animal model (e.g., BALB/c mice for influenza) is infected with the virus and then treated with the test compound. Efficacy is assessed by monitoring survival, weight loss, and viral load in target organs.[][19]

Protocol:

  • Acclimatize animals for at least one week before the experiment.

  • Infect mice intranasally with a lethal or sublethal dose of the virus.

  • Administer the test compound at various doses (e.g., orally or intraperitoneally) starting at a specified time post-infection and continue for a set duration.

  • Monitor the animals daily for survival and body weight changes.

  • At specific time points, euthanize a subset of animals and collect lungs or other target organs to determine the viral titer by plaque assay or qRT-PCR.

  • Compare the outcomes in the treated groups to a vehicle-treated control group.

Section 4: Visualizations

Diagrams illustrating key workflows and potential mechanisms of action are provided below.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis->Cytotoxicity Assay (MTT) Determine CC₅₀ Antiviral Assays Plaque Reduction Assay Virus Yield Reduction Assay Cytotoxicity Assay (MTT)->Antiviral Assays Select non-toxic concentrations Mechanism of Action Studies Enzyme Inhibition Assays (e.g., Neuraminidase, RT) Antiviral Assays->Mechanism of Action Studies Determine EC₅₀ Lead Compound Selection Lead Compound Selection Mechanism of Action Studies->Lead Compound Selection Animal Model Studies Animal Model Studies Lead Compound Selection->Animal Model Studies Efficacy & Toxicity Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Studies->Pharmacokinetic Studies ADME Plaque_Reduction_Assay_Workflow A Seed Host Cells in Plates B Infect Cells with Virus (1 hr) A->B D Remove Inoculum & Add Compound Overlay B->D C Prepare Compound Dilutions in Overlay Medium C->D E Incubate (2-4 days) D->E F Fix and Stain Cells E->F G Count Plaques & Calculate EC₅₀ F->G Hypothetical_Signaling_Pathway Virus Virus Receptor Receptor Virus->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Uncoating Uncoating Endocytosis->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release CFB_Derivative 2-Chloro-5-(5-formylfuran-2-yl) benzoic acid derivative CFB_Derivative->Replication Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing this reaction. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and adaptable method for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For this specific target, the reaction would typically involve coupling a derivative of 2-chlorobenzoic acid with a 5-formylfuran boronic acid derivative, or vice versa.

Q2: Which starting materials should I use for the Suzuki-Miyaura coupling?

A2: You have two primary pathways for the Suzuki-Miyaura coupling:

  • Pathway A: Coupling of 2-Chloro-5-iodobenzoic acid or 2-Chloro-5-bromobenzoic acid with (5-formylfuran-2-yl)boronic acid . Generally, aryl iodides are more reactive than bromides.[1]

  • Pathway B: Coupling of (3-Chloro-5-carboxyphenyl)boronic acid with 2-bromo-5-formylfuran or 2-iodo-5-formylfuran .

The choice between these pathways may depend on the commercial availability and stability of the starting materials.

Q3: Why is my reaction yield low?

A3: Low yields in this synthesis can stem from several factors, including inefficient catalytic activity, decomposition of starting materials, or difficult purification. Key areas to investigate are steric hindrance around the reaction site, the stability of the boronic acid, and the choice of reaction conditions (catalyst, ligand, base, solvent, and temperature).[2][3]

Q4: Can I use 2,5-dichlorobenzoic acid as a starting material?

A4: While technically possible, using aryl chlorides in Suzuki-Miyaura couplings is challenging due to the slow oxidative addition of the C-Cl bond to the palladium catalyst.[1] Achieving reasonable yields often requires specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or nickel catalysts.[1][4] For initial optimization, using the more reactive aryl bromide or iodide is recommended.

Q5: The aldehyde functional group seems sensitive. How can I prevent side reactions?

A5: The formyl group can be sensitive to certain reaction conditions. To minimize side reactions, it is advisable to use milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[2] Additionally, ensuring an inert atmosphere and using degassed solvents can prevent oxidation of the aldehyde.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.• Use a pre-catalyst that is more stable and activates under the reaction conditions.[4]• Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
2. Steric Hindrance: The ortho-chloro and carboxylic acid groups can sterically hinder the coupling reaction.[2][3]• Employ bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos to facilitate the reaction.[2][3]• Increase the reaction temperature, typically in the range of 80-120°C.[2]
3. Poor Ligand Choice: The ligand may not be suitable for the specific substrates.• Screen a variety of phosphine ligands to find the optimal one for your system.[5]
Formation of Byproducts 1. Protodeboronation: The formyl-substituted furan boronic acid can be unstable and undergo cleavage of the C-B bond.[2][4]• Use the boronic acid in a slight excess (e.g., 1.2-1.5 equivalents).[2]• Use anhydrous solvents and ensure the base is not excessively strong.
2. Homocoupling: The boronic acid can react with itself to form a symmetrical biaryl.• This is often a sign of slow transmetalation. Optimize the base and solvent combination.• Ensure the aryl halide is pure and reactive.
Product Degradation 1. Aldehyde Instability: The formyl group may be reacting under the chosen conditions.• Use milder bases like K₃PO₄ or Cs₂CO₃.[2]• Keep reaction times to the minimum necessary for completion, monitoring by TLC or LC-MS.
2. High Temperature: Prolonged heating at high temperatures can lead to decomposition.• Determine the minimum temperature required for the reaction to proceed efficiently.
Difficult Purification 1. Residual Palladium: The final product may be contaminated with the palladium catalyst.• After the reaction, consider a wash with an aqueous solution of a scavenger like thiourea or L-cysteine to remove residual palladium.
2. Similar Polarity of Product and Starting Materials: The product may have a similar Rf value to the starting materials in chromatography.• Optimize the solvent system for column chromatography.• Consider recrystallization from a suitable solvent system (e.g., ethanol/water) as an alternative or additional purification step.[6]

Reaction Condition Optimization

The following table summarizes key parameters that can be adjusted to optimize the synthesis of this compound via a Suzuki-Miyaura coupling.

Parameter Condition A (Initial) Condition B (High-Temp) Condition C (Mild) Comments
Aryl Halide 2-Chloro-5-bromobenzoic acid (1.0 eq)2-Chloro-5-bromobenzoic acid (1.0 eq)2-Chloro-5-iodobenzoic acid (1.0 eq)Aryl iodides are generally more reactive and may allow for milder conditions.[1]
Boronic Acid (5-formylfuran-2-yl)boronic acid (1.2 eq)(5-formylfuran-2-yl)boronic acid (1.5 eq)(5-formylfuran-2-yl)boronic acid (1.2 eq)A slight excess is used to counteract potential protodeboronation.[2]
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd-G3 (2 mol%)For sterically hindered substrates, advanced pre-catalysts are often more effective.[4][7]
Ligand -SPhos (4 mol%)-Bulky biaryl phosphine ligands are crucial for coupling sterically demanding substrates.[2][3]
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)K₃PO₄ (3.0 eq)K₃PO₄ is often effective in challenging couplings and is mild enough for sensitive functional groups.[2]
Solvent Dioxane/H₂O (4:1)TolueneTHF/H₂O (2:1)The choice of solvent can significantly impact solubility and reaction rate.
Temperature 90°C110°C40°C - Room TempHigher temperatures may be needed for less reactive substrates, while highly active catalysts can allow for lower temperatures.[2][4]
Reaction Time 12 h18 h2-6 hMonitor by TLC or LC-MS to avoid unnecessary heating and potential degradation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the synthesis of this compound. Optimization will likely be necessary.

Materials:

  • 2-Chloro-5-bromobenzoic acid (1.0 equiv)

  • (5-formylfuran-2-yl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-5-bromobenzoic acid, (5-formylfuran-2-yl)boronic acid, and anhydrous K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos. Add this mixture to the reaction flask under the inert atmosphere.

  • Solvent Addition and Degassing: Add anhydrous toluene to the flask. Degas the resulting mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100°C under the inert atmosphere with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_inputs Reactants & Conditions A 2-Chloro-5-bromobenzoic Acid F Oxidative Addition A->F Aryl Halide B (5-formylfuran-2-yl)boronic Acid G Transmetalation B->G C Pd(0) Catalyst C->F D Base (e.g., K3PO4) D->G activates E Solvent (e.g., Toluene) F->G H Reductive Elimination G->H H->C regenerates I This compound H->I Product Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst/ligand system appropriate for a sterically hindered substrate? start->check_catalyst use_bulky_ligand Switch to a bulky biaryl phosphine ligand (e.g., SPhos, XPhos) check_catalyst->use_bulky_ligand No check_temp Is the temperature high enough? check_catalyst->check_temp Yes use_bulky_ligand->check_temp increase_temp Increase temperature (e.g., 100-120°C) check_temp->increase_temp No check_boronic Is protodeboronation a possibility? check_temp->check_boronic Yes increase_temp->check_boronic increase_boronic Use a slight excess of boronic acid (1.2-1.5 eq) check_boronic->increase_boronic Yes check_base Is the base appropriate? check_boronic->check_base No increase_boronic->check_base use_mild_base Use a milder, non-nucleophilic base (e.g., K3PO4, Cs2CO3) check_base->use_mild_base No end Re-run Experiment check_base->end Yes use_mild_base->end

References

Technical Support Center: Synthesis of 2-Chloro-5-(5-formylfuran-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" and its derivatives. Two primary synthetic routes are addressed: Suzuki-Miyaura Coupling and Vilsmeier-Haack Formylation.

Section 1: Suzuki-Miyaura Coupling Route

This approach typically involves the palladium-catalyzed cross-coupling of a halogenated benzoic acid derivative with a furanboronic acid derivative. A common strategy is the reaction of 2-chloro-5-bromobenzoic acid with (5-formylfuran-2-yl)boronic acid .

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue IDProblemPotential Cause(s)Suggested Solution(s)
SMC-01 Low to No Product Yield 1. Catalyst Inactivity: The Palladium catalyst may be deactivated. 2. Protodeboronation of Furanboronic Acid: The boronic acid is being replaced by a hydrogen atom from the solvent or residual water before it can couple. This is common with electron-deficient heteroaryl boronic acids.[1] 3. Poor Solubility of Reactants: 2-chloro-5-bromobenzoic acid may have limited solubility in common organic solvents. 4. Presence of Oxygen: Oxygen can lead to the oxidative degradation of the catalyst and promote homocoupling of the boronic acid.[2][3]1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst for more reliable initiation. 2. Use anhydrous solvents and a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[1] Lowering the reaction temperature can also disfavor protodeboronation.[1] Alternatively, use a stabilized boronic acid derivative such as a MIDA boronate or a potassium trifluoroborate salt.[1] 3. Consider a co-solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water) to improve solubility. 4. Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) and maintain an inert atmosphere throughout the reaction.[2]
SMC-02 Significant Homocoupling of Furanboronic Acid 1. Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids.[2][3] 2. Use of Pd(II) Pre-catalyst: Some Pd(II) sources can be reduced to Pd(0) in a process that involves the homocoupling of the boronic acid.[3]1. Ensure rigorous degassing of the reaction mixture and use of an inert atmosphere.[2] 2. While common, be aware of this potential side reaction. If it is a major issue, consider a Pd(0) catalyst source.
SMC-03 Formation of Debrominated Starting Material Reductive Dehalogenation: The aryl bromide is reduced to the corresponding arene.This can be a competing pathway. Optimizing the ligand-to-metal ratio and ensuring efficient stirring may help. If the issue persists, a change in the ligand or solvent system may be necessary.
SMC-04 Inconsistent Yields 1. Variable Quality of Boronic Acid: Boronic acids can dehydrate to form boroxines or degrade upon storage. 2. Incomplete Degassing: Minor variations in oxygen levels can significantly impact catalyst performance.[2][3]1. Use fresh or recently purified boronic acid. Consider converting it to a more stable trifluoroborate salt for storage. 2. Standardize the degassing procedure to ensure consistency.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is the best palladium catalyst and ligand combination for this reaction? A1: For coupling with an aryl chloride, more electron-rich and bulky phosphine ligands are often required to facilitate the slower oxidative addition step.[3] For an aryl bromide, standard catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are good starting points. The choice of ligand can be critical in minimizing side reactions like protodeboronation.[1]

Q2: How can I monitor the progress of the reaction? A2: The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

Q3: My product is difficult to purify. What are some common impurities and how can I remove them? A3: Common impurities include unreacted starting materials, homocoupled furan, and debrominated benzoic acid. Purification is typically achieved by column chromatography on silica gel. Due to the carboxylic acid group, the product may streak on the column. Adding a small amount of acetic acid to the eluent can improve the separation. Alternatively, the crude product can be purified by an acid-base extraction.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: 2-chloro-5-bromobenzoic acid + (5-formylfuran-2-yl)boronic acid → this compound

Materials:

  • 2-chloro-5-bromobenzoic acid (1.0 equiv)

  • (5-formylfuran-2-yl)boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add 2-chloro-5-bromobenzoic acid, (5-formylfuran-2-yl)boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: 2-chloro-5-bromobenzoic acid (5-formylfuran-2-yl)boronic acid K2CO3 Inert Establish Inert Atmosphere Reactants->Inert Solvent_Catalyst Add Degassed Solvent & Catalyst Inert->Solvent_Catalyst Heat Heat to 80-90°C (12-24h) Solvent_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup (EtOAc/Water) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Final Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Section 2: Vilsmeier-Haack Formylation Route

This synthetic pathway involves the formylation of a pre-existing furan-substituted benzoic acid. The key step is the reaction of 2-chloro-5-(furan-2-yl)benzoic acid with the Vilsmeier reagent (generated from POCl₃ and DMF).

Troubleshooting Guide: Vilsmeier-Haack Formylation
Issue IDProblemPotential Cause(s)Suggested Solution(s)
VHF-01 Low to No Product Yield 1. Decomposition of Furan Ring: The furan ring is sensitive to strongly acidic conditions and can polymerize or degrade, especially at elevated temperatures. 2. Deactivation of the Aromatic System: The benzoic acid moiety is an electron-withdrawing group, which deactivates the aromatic system towards electrophilic substitution.1. Maintain strict temperature control, typically between 0-10°C, during the formation of the Vilsmeier reagent and its reaction with the furan substrate. 2. The reaction may require slightly more forcing conditions (longer reaction time or slightly elevated temperature) than for an unsubstituted furan, but this must be balanced against the risk of degradation.
VHF-02 Formation of a Dark, Tarry Substance Polymerization of the Furan Ring: This is a common side reaction under the acidic conditions of the Vilsmeier-Haack reaction, particularly if the temperature is not well-controlled.1. Ensure efficient cooling and stirring to avoid localized "hot spots". 2. Add the furan-containing substrate slowly to the Vilsmeier reagent at low temperature.
VHF-03 Formation of Di-formylated Product Excess Vilsmeier Reagent or High Reactivity: If other positions on the furan or benzene ring are activated, di-formylation can occur.1. Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 2. Carefully control the reaction time and temperature.
VHF-04 Incomplete Reaction Insufficiently Reactive Substrate: The deactivating effect of the chloro and carboxyl groups may be too strong.1. Increase the reaction time or temperature cautiously. 2. Ensure the Vilsmeier reagent is freshly prepared and active.
Frequently Asked Questions (FAQs): Vilsmeier-Haack Formylation

Q1: At which position will the formylation occur? A1: The Vilsmeier-Haack formylation of 2-substituted furans preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible position.

Q2: Why is it important to use fresh POCl₃ and anhydrous DMF? A2: Old or improperly stored POCl₃ can hydrolyze, reducing its effectiveness. DMF can absorb water and contain dimethylamine as an impurity, both of which can lead to unwanted side reactions.

Q3: What is the best way to quench the reaction? A3: The reaction is typically quenched by carefully pouring the reaction mixture into a cold, aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components and hydrolyze the intermediate iminium salt.

Experimental Protocol: Vilsmeier-Haack Formylation

Reaction: 2-chloro-5-(furan-2-yl)benzoic acid + POCl₃/DMF → this compound

Materials:

  • 2-chloro-5-(furan-2-yl)benzoic acid (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Sodium acetate

  • Deionized water

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice-water bath.

  • Slowly add POCl₃ dropwise to the DMF, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Dilute the Vilsmeier reagent with anhydrous DCE.

  • In a separate flask, dissolve 2-chloro-5-(furan-2-yl)benzoic acid in anhydrous DCE.

  • Add the solution of the benzoic acid derivative dropwise to the stirred Vilsmeier reagent at 0-5°C.

  • Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing a cold aqueous solution of sodium acetate.

  • Stir vigorously until the hydrolysis is complete.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization: Vilsmeier-Haack Formylation Pathway

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier StartingMaterial 2-chloro-5-(furan-2-yl)benzoic acid IminiumIntermediate Iminium Salt Intermediate StartingMaterial->IminiumIntermediate Electrophilic Attack Hydrolysis Aqueous Workup (e.g., NaOAc solution) IminiumIntermediate->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

References

Technical Support Center: 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is recrystallization. This technique relies on the principle of differential solubility of the compound and its impurities in a selected solvent at varying temperatures. For benzoic acid derivatives, solvent systems such as ethanol/water are often employed.[1][2]

Q2: What are the potential impurities I might encounter?

A2: Potential impurities can originate from starting materials, side reactions, or degradation products. Given the structure of the target molecule, common impurities could include unreacted starting materials from the synthesis, over-oxidized or under-oxidized precursors, and structurally similar byproducts. For instance, in related syntheses, incompletely reacted intermediates are a common source of contamination.[3][4]

Q3: What level of purity can I expect to achieve with recrystallization?

A3: A single recrystallization can significantly improve the purity of the compound, often achieving levels of ≥95%. For applications requiring higher purity, multiple recrystallizations or alternative techniques like column chromatography may be necessary.

Q4: My purified product has a yellowish tint. What could be the cause?

A4: A yellowish tint in the final product often indicates the presence of colored impurities, which can be furanic polymers or other degradation products.[3] To remove these, you can try treating the solution with activated charcoal during the recrystallization process before the hot filtration step.

Q5: Can I use column chromatography for purification?

A5: Yes, column chromatography is a suitable method for achieving very high purity (>99.9%), especially for smaller scale purifications or when preparing analytical reference standards.[3] The choice of stationary and mobile phases will need to be optimized for the specific separation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Use a less polar solvent or a solvent mixture in which the compound has lower solubility when cold.- Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize crystal formation.[2]
Too much solvent was used during dissolution.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Add a small amount of hot solvent just before filtration to ensure everything remains in solution.
Oily Product Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.- Choose a solvent with a lower boiling point.
High concentration of impurities.- Perform a preliminary purification step, such as a wash with a solvent that selectively dissolves the impurities.
No Crystals Form Upon Cooling The solution is not supersaturated.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.- Reduce the volume of the solvent by gentle heating and evaporation before cooling again.
The rate of cooling is too fast.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the purification of the title compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid with gentle heating and stirring.[2]

  • Solvent Adjustment: Slowly add hot deionized water to the solution until it becomes slightly cloudy (the point of saturation). Add a few more drops of hot ethanol until the solution becomes clear again.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Needle-like crystals should start to form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Illustrative Purity and Yield Data for Different Purification Methods

Purification MethodPurity (%)Yield (%)Notes
Single Recrystallization (Ethanol/Water)≥9570-85Effective for removing major impurities.
Double Recrystallization (Ethanol/Water)≥9850-70Higher purity with some loss of material.
Column Chromatography>99.540-60Best for achieving analytical grade purity.
Acid-Base Extraction followed by Recrystallization≥9665-80Useful if acidic or basic impurities are present.

Note: The data in this table is illustrative and based on general trends for the purification of similar organic acids. Actual results may vary depending on the nature and amount of impurities in the crude material.

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent (e.g., Ethanol/Water) crude_product->add_solvent Step 1 dissolved_solution Dissolved Solution add_solvent->dissolved_solution Step 2 hot_filtration Hot Filtration (Remove Insolubles) dissolved_solution->hot_filtration Step 3 cooling Slow Cooling & Crystallization hot_filtration->cooling Step 4 vacuum_filtration Vacuum Filtration cooling->vacuum_filtration Step 5 washing Wash with Cold Solvent vacuum_filtration->washing Step 6 drying Drying washing->drying Step 7 pure_product Pure Product drying->pure_product Final

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Reactions with 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered when working with "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid".

I. Suzuki-Miyaura Coupling

The synthesis of "this compound" itself, or its use in further cross-coupling reactions, often involves the Suzuki-Miyaura coupling. Due to the presence of an aryl chloride, this reaction can be challenging.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is my Suzuki-Miyaura coupling reaction with "this compound" (or to synthesize it) resulting in a low yield?

Answer: Low yields in this specific coupling can arise from several factors:

  • Low Reactivity of the Aryl Chloride: The C-Cl bond is strong and less reactive than C-Br or C-I bonds, making the initial oxidative addition step to the palladium catalyst sluggish.

  • Catalyst Deactivation: The furan ring and the carboxylate group can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid/ester and protodeboronation (loss of the boron group).

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.

Question 2: How can I improve the yield of my Suzuki-Miyaura coupling?

Answer: To improve the yield, a systematic optimization of the reaction conditions is recommended. Key parameters to consider are the catalyst system, base, and solvent.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield Observed catalyst Optimize Catalyst System - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Increase catalyst loading (2-5 mol%) start->catalyst Is starting material unreacted? degas Improve Degassing - Sparge solvent with Argon/N₂ for >30 min - Use freeze-pump-thaw cycles start->degas Homocoupling byproduct observed? base Screen Different Bases - Start with K₃PO₄ or Cs₂CO₃ - Ensure base is finely powdered and anhydrous catalyst->base Still low yield? end Improved Yield catalyst->end temp Adjust Temperature - Incrementally increase temperature (e.g., 90-120 °C) - Monitor for decomposition base->temp Still low yield? base->end temp->end boron Address Protodeboronation - Use boronic ester (e.g., pinacol ester) - Use anhydrous conditions degas->boron Still seeing side reactions? degas->end boron->end G pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2 Ar-Pd(II)-X L₂ oa->pd2 trans Transmetalation (Ar'-B(OR)₂ + Base) pd2->trans pd2_ar Ar-Pd(II)-Ar' L₂ trans->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration & Decarboxylation malonic Malonic Acid enolate Enolate malonic->enolate - H⁺ piperidine Piperidine (Base) aldehyde Aldehyde (Substrate) aldol_adduct Aldol Adduct aldehyde->aldol_adduct dehydration Dehydration (-H₂O) decarboxylation Decarboxylation (-CO₂) (Pyridine, Heat) dehydration->decarboxylation product α,β-Unsaturated Carboxylic Acid decarboxylation->product

Stability issues of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues, particularly under acidic conditions.

Troubleshooting Guide

This section addresses common problems that may be encountered when working with this compound in acidic environments.

ProblemPossible CauseRecommended Solution
Unexpectedly rapid degradation of the compound. The furan ring is known to be unstable in acidic conditions, leading to acid-catalyzed hydrolysis and ring-opening.[1][2] The specific substituents on your compound may influence this instability.Carefully control and monitor the pH of your solution. Whenever possible, conduct experiments at lower temperatures to slow down degradation kinetics. Consider using a polar aprotic solvent, such as DMF, which has been shown to have a stabilizing effect on furan derivatives.[1][3]
Formation of insoluble black or brown materials (humins). Acid-catalyzed degradation of furan-containing compounds often leads to polymerization and the formation of insoluble resinous materials known as humins.[4]Modifying reaction conditions can help minimize humin formation. This includes lowering the temperature, reducing the acid concentration, or changing the solvent. The choice of acid can also be a factor; for example, anion effects have been reported to influence degradation pathways.[4]
Inconsistent analytical results (e.g., by HPLC). The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact parent compound and its degradation products.Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensuring the analytical method can adequately separate them from the parent compound.
Difficulty identifying degradation products. The concentration of degradation products may be too low for characterization, or the analytical technique may not be suitable.Concentrate the degraded sample before analysis. Utilize high-sensitivity analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and characterize degradation products based on their mass-to-charge ratio and fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to be unstable in acidic conditions?

A1: The furan ring, a core component of this molecule, is inherently susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2] The process is typically initiated by the protonation of the furan ring, which makes it vulnerable to nucleophilic attack, often by water, leading to ring cleavage and subsequent degradation.[5]

Q2: What are the likely degradation products of this compound in an acidic solution?

A2: While specific degradation products for this molecule are not documented, based on the general degradation pathways of furan derivatives, one could expect the formation of dicarbonyl compounds from the opening of the furan ring.[6][7] Additionally, polymerization can occur, leading to the formation of complex, insoluble materials known as humins.[4]

Q3: How can I minimize the degradation of my compound during an acid-catalyzed reaction?

A3: To minimize degradation, consider the following strategies:

  • Solvent Choice: The use of polar aprotic solvents, such as dimethylformamide (DMF), has been demonstrated to have a stabilizing effect on furan derivatives.[1][3]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of degradation.

  • Acid Concentration: Use the lowest effective concentration of acid for your reaction.

  • Protecting Groups: In multi-step syntheses, consider protecting the furan ring or the formyl group if they are not involved in the immediate reaction step.

Q4: How do the substituents on the furan ring of my compound affect its stability?

A4: Substituents play a crucial role in the stability of the furan ring. Electron-withdrawing groups can enhance stability under acidic conditions.[1] In the case of this compound, the chloro, formyl, and benzoic acid groups are all electron-withdrawing, which may offer some level of stabilization compared to an unsubstituted furan. However, the inherent instability of the furan ring in acid remains a concern.

Q5: What is a "forced degradation study" and why is it important?

A5: A forced degradation study, also known as stress testing, is an experiment designed to intentionally degrade a compound under more aggressive conditions than it would typically experience.[8] These conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[8][9] The purpose is to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method that can accurately measure the compound's purity in the presence of its degradants.[8]

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Heating block or water bath

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Incubation: Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The goal is to achieve approximately 5-20% degradation.[10]

  • Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Illustrative Quantitative Data

The following table presents hypothetical data from a forced degradation study to illustrate how results might be presented.

Time (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)Total (Parent + Degradants) (%)
0 100.00.00.0100.0
2 95.23.11.599.8
4 90.55.83.599.8
8 82.110.27.499.7
24 65.318.915.599.7

Visualizations

Potential Acid-Catalyzed Degradation Pathway

A This compound B Protonated Furan Intermediate A->B + H+ C Ring-Opened Intermediate (Dicarbonyl Species) B->C + H2O (Nucleophilic Attack) E Polymerization (Humins) B->E Self-condensation D Further Degradation Products C->D C->E

Caption: Proposed degradation pathway under acidic conditions.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Stock Solution of Compound B Expose to Acidic Conditions (e.g., 0.1 M HCl, 60°C) A->B C Withdraw Aliquots at Time Intervals B->C D Neutralize to Stop Degradation C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Parent Compound and Degradation Products E->F

Caption: Workflow for forced degradation stability testing.

Troubleshooting Decision Tree

Start Experiencing Stability Issues? Degradation Is there rapid degradation? Start->Degradation Precipitate Is there precipitate formation? Degradation->Precipitate No Sol1 Lower Temperature and/or Acid Concentration Degradation->Sol1 Yes Inconsistent Are analytical results inconsistent? Precipitate->Inconsistent No Sol3 Modify Reaction Conditions to Minimize Humin Formation Precipitate->Sol3 Yes Sol4 Develop/Validate a Stability-Indicating HPLC Method Inconsistent->Sol4 Yes End Problem Resolved Inconsistent->End No Sol2 Change Solvent to Polar Aprotic (e.g., DMF) Sol1->Sol2 Sol1->End Sol2->End Sol3->End Sol4->End

References

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor solubility of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" in various biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that affect its solubility?

A1: this compound is a solid at room temperature. Its structure, containing a carboxylic acid group, a chlorinated benzene ring, and a furan ring with a formyl group, suggests it is a weakly acidic and hydrophobic molecule. These characteristics contribute to its limited solubility in aqueous buffers commonly used in biological assays.

Q2: What is the first step I should take if I observe precipitation of the compound in my assay?

A2: The first step is to assess your stock solution and final assay concentration. Ensure your stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is fully dissolved. When diluting into your aqueous assay buffer, precipitation can occur if the final concentration exceeds the compound's solubility limit in that specific buffer. Consider lowering the final compound concentration or optimizing the solvent composition of your assay buffer.

Q3: How does pH influence the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH.[1][][3][4] At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated and the molecule will be neutral, leading to lower aqueous solubility. By increasing the pH of the buffer to a level above the pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.[1]

Q4: Are there common organic solvents I can use to improve solubility?

A4: Yes, Dimethyl Sulfoxide (DMSO) is a widely used organic solvent for dissolving poorly soluble compounds for in vitro assays.[5][6] However, it is crucial to keep the final concentration of DMSO in the assay low (typically below 0.5% or 1%) as higher concentrations can be toxic to cells and interfere with assay results.[5][7][8] Ethanol can also be used as a co-solvent.[8][9][10]

Q5: Can I use surfactants or other excipients to enhance solubility?

A5: Yes, surfactants can be used to form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[11] Another effective approach is the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their stability and solubility in aqueous solutions.[12][13][14][15]

Troubleshooting Guides

Issue 1: Compound precipitates when diluted from DMSO stock into aqueous buffer.

Possible Causes:

  • The final concentration of the compound in the assay buffer exceeds its aqueous solubility.

  • The pH of the assay buffer is too low to maintain the compound in its ionized, more soluble form.

  • The percentage of DMSO in the final assay volume is insufficient to keep the compound dissolved.

Solutions:

  • Optimize Final Concentration: Determine the maximum soluble concentration of the compound in your specific assay buffer. This can be done by preparing serial dilutions and observing for precipitation.

  • Adjust Buffer pH: Since the compound is acidic, increasing the pH of the assay buffer can significantly improve its solubility.[1][][4] It is recommended to test a range of pH values (e.g., 7.0, 7.4, 8.0) to find the optimal condition that maintains solubility without affecting the biological assay.

  • Increase Co-solvent Concentration: If the assay allows, you can slightly increase the final DMSO concentration. However, always perform a vehicle control to ensure the DMSO concentration used does not impact the assay readout.[5][7]

  • Utilize Cyclodextrins: Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with the compound, which can enhance its aqueous solubility.[13][14]

Issue 2: Inconsistent or non-reproducible assay results.

Possible Causes:

  • Partial precipitation of the compound leading to variable effective concentrations.

  • Degradation of the compound in the assay buffer.

  • Interference of the solvent with the assay components.

Solutions:

  • Ensure Complete Solubilization: Before adding the compound to the assay, visually inspect the stock solution and the diluted solution to ensure no precipitation is present. Sonication can sometimes help in dissolving the compound.[16]

  • Assess Compound Stability: Perform a time-course experiment to check the stability of the compound in the assay buffer at the working temperature.

  • Run Proper Controls: Always include a vehicle control (assay buffer with the same concentration of DMSO or other co-solvents) to account for any effects of the solvent on the assay.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents.

SolventTemperature (°C)Maximum Soluble Concentration (mM)
Water (pH 5.0)25< 0.1
Water (pH 7.4)250.5
Water (pH 8.0)252.0
DMSO25> 100
Ethanol2525
10% HP-β-CD in Water (pH 7.4)255.0

Table 2: Effect of DMSO Concentration on Cell Viability (Example: HeLa cells).

Final DMSO Concentration (%)Cell Viability (%) after 24h
0 (Control)100
0.198 ± 2
0.595 ± 3
1.085 ± 5
2.060 ± 7

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh out the desired amount of this compound.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes until the compound is fully dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Determination
  • Prepare a series of buffers with different pH values (e.g., Phosphate Buffered Saline at pH 6.0, 7.0, 7.4, and 8.0).

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).

  • Add a small volume of the DMSO stock solution to each buffer to reach a target concentration that is expected to be near the solubility limit. Ensure the final DMSO concentration is low and consistent across all samples.

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.

  • Centrifuge the samples to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_assay Assay Protocol cluster_troubleshooting Troubleshooting start Weigh Compound dissolve Dissolve in DMSO start->dissolve store Store at -20°C dissolve->store dilute Dilute stock in Assay Buffer store->dilute incubate Incubate with Biological System dilute->incubate precipitate Precipitation? dilute->precipitate measure Measure Readout incubate->measure precipitate->measure No optimize Optimize Buffer (pH, Co-solvent) precipitate->optimize Yes optimize->dilute lower_conc Lower Compound Concentration lower_conc->dilute

Caption: Experimental workflow for using and troubleshooting the solubility of this compound.

solubility_factors cluster_strategies Solubilization Strategies compound This compound (Poorly Soluble) ph_adjust pH Adjustment (Increase pH > pKa) compound->ph_adjust cosolvents Co-solvents (e.g., DMSO, Ethanol) compound->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD) compound->cyclodextrins soluble_form Soluble Compound in Assay Buffer ph_adjust->soluble_form cosolvents->soluble_form cyclodextrins->soluble_form

Caption: Key strategies to improve the solubility of this compound in aqueous assay buffers.

References

Technical Support Center: Reaction Monitoring of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid Synthesis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound that can be monitored by HPLC?

A common method for synthesizing this compound is a Suzuki coupling reaction. This involves the reaction of 2-chloro-5-iodobenzoic acid with 5-formyl-2-furylboronic acid in the presence of a palladium catalyst and a base. HPLC is an excellent technique to monitor the consumption of the starting materials and the formation of the product.

Q2: What are the key compounds to monitor in the HPLC analysis?

During the reaction, you should monitor the following key species:

  • Starting Material 1: 2-chloro-5-iodobenzoic acid

  • Starting Material 2: 5-formyl-2-furylboronic acid

  • Product: this compound

  • Potential Byproducts: Homocoupling products of the boronic acid or dehalogenated starting materials.

Q3: What type of HPLC column is recommended for this analysis?

A reverse-phase C18 column is the most suitable choice for separating the aromatic and furan-containing compounds involved in this reaction.[1] These columns provide good retention and resolution for non-polar to moderately polar analytes.

Q4: How do I prepare my reaction sample for HPLC analysis?

To ensure the longevity of your HPLC column and obtain accurate results, proper sample preparation is crucial. A typical procedure involves:

  • Quenching a small aliquot of the reaction mixture.

  • Diluting the quenched sample with the mobile phase.

  • Filtering the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Experimental Protocol: HPLC Reaction Monitoring

This protocol outlines a general method for monitoring the synthesis of this compound. Method optimization may be required based on your specific reaction conditions and HPLC system.

HPLC System and Parameters:

ParameterRecommended Setting
HPLC System Any standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-95% B over 15 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Expected Retention Times (Simulated Data):

CompoundRetention Time (min)
5-formyl-2-furylboronic acid~ 3.5
2-chloro-5-iodobenzoic acid~ 8.2
This compound~ 6.8

Troubleshooting Guide

This section addresses common issues encountered during the HPLC monitoring of this reaction.

Problem: Poor Peak Shape (Tailing) for the Benzoic Acid Product

  • Cause: The carboxylic acid group can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[2]

  • Solution:

    • Lower Mobile Phase pH: The addition of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will suppress the ionization of the carboxylic acid, minimizing secondary interactions with the stationary phase.

    • Use a Base-Deactivated Column: Employing an end-capped C18 column can reduce the number of accessible silanol groups.

Problem: Co-elution of Peaks or Poor Resolution

  • Cause: The mobile phase composition may not be optimal for separating all components of the reaction mixture.

  • Solution:

    • Adjust the Gradient: Modify the gradient slope or the initial and final percentages of the organic solvent (acetonitrile) to improve separation. A shallower gradient can increase resolution between closely eluting peaks.

    • Change the Organic Solvent: In some cases, methanol can offer different selectivity compared to acetonitrile and may resolve co-eluting peaks.

Problem: High Backpressure

  • Cause: High backpressure can result from a blockage in the HPLC system, often due to precipitated sample or buffer salts.

  • Solution:

    • Filter Samples and Mobile Phases: Always filter your samples and mobile phases to prevent particulate matter from entering the system.[2]

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.

    • Systematic Troubleshooting: Isolate the source of the high pressure by systematically removing components (column, guard column) from the flow path. If the pressure drops after removing the column, it may need to be flushed or replaced.

Visualizing Workflows

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A 1. Aliquot Reaction Mixture B 2. Quench Reaction A->B C 3. Dilute with Mobile Phase B->C D 4. Filter Sample (0.22 µm) C->D E 5. Inject Sample onto C18 Column D->E F 6. Gradient Elution E->F G 7. UV Detection (254/280 nm) F->G H 8. Integrate Peak Areas G->H I 9. Calculate % Conversion H->I

Caption: Workflow for HPLC reaction monitoring.

Troubleshooting Logic Diagram

G cluster_peakshape Peak Shape Issues cluster_resolution Resolution Problems cluster_pressure Pressure Issues start HPLC Problem Observed ps1 Peak Tailing? start->ps1 res1 Co-elution? start->res1 pr1 High Backpressure? start->pr1 ps2 Lower Mobile Phase pH (add 0.1% Formic Acid) ps1->ps2 Yes ps3 Use Base-Deactivated Column ps2->ps3 res2 Adjust Gradient Profile res1->res2 Yes res3 Try Methanol as Organic Modifier res2->res3 pr2 Check for Blockages (frits, tubing) pr1->pr2 Yes pr3 Flush or Replace Guard/Analytical Column pr2->pr3

Caption: Troubleshooting logic for common HPLC issues.

References

Characterization challenges of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the characterization of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid."

Troubleshooting Guides

Issue: Complex or Uninterpretable ¹H NMR Spectrum

Symptom Potential Cause Troubleshooting Steps
Broad peaks, especially in the aromatic region. 1. Sample aggregation or poor solubility.[1] 2. Presence of paramagnetic impurities. 3. Compound degradation.1. Try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[1] 2. Ensure the sample is fully dissolved; gentle warming or sonication may help.[2] 3. Filter the NMR sample.
Overlapping signals in the aromatic region. The chemical shifts of the aromatic protons are close due to the substitution pattern.1. Use a higher field NMR spectrometer (e.g., >400 MHz). 2. Try a different solvent, as solvent effects can alter chemical shifts.[1] 3. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve correlations.
Absence of the carboxylic acid proton peak (~10-13 ppm). Proton exchange with residual water in the solvent.1. Use a freshly opened or properly dried deuterated solvent. 2. The peak may be very broad; expand the spectral window to locate it.
Unexpected peaks. 1. Residual solvent from purification (e.g., ethyl acetate, dichloromethane).[1] 2. Presence of impurities or byproducts from synthesis. 3. Degradation of the compound (e.g., oxidation of the aldehyde).1. Place the sample under high vacuum to remove volatile solvents.[1] 2. Re-purify the sample using an appropriate technique (e.g., recrystallization, column chromatography). 3. Acquire a fresh spectrum of a newly prepared sample.

Issue: Inconsistent Mass Spectrometry (MS) Results

Symptom Potential Cause Troubleshooting Steps
Poor ionization or no molecular ion peak. 1. Inappropriate ionization technique. 2. Compound instability under MS conditions.1. Switch between electrospray ionization (ESI) positive and negative modes. 2. Try a softer ionization technique like chemical ionization (CI) or field desorption (FD).
Fragment ions that are difficult to assign. Complex fragmentation pathways.1. Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict elemental composition. 2. Run tandem MS (MS/MS) experiments to establish fragmentation patterns.
Presence of an M+2 peak. This is expected due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).The relative intensity of the M and M+2 peaks should be approximately 3:1. This confirms the presence of one chlorine atom.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the ¹H NMR spectrum for this compound?

Q2: I am seeing broad peaks in my NMR spectrum. What could be the cause?

A2: Peak broadening can be caused by several factors including poor shimming of the NMR instrument, low sample solubility leading to a non-homogenous solution, or the sample being too concentrated.[1] For carboxylic acids, hydrogen bonding and self-association can also lead to broader peaks.[5][6]

Q3: Is this compound prone to degradation?

A3: The furan ring can be unstable under acidic conditions, potentially leading to ring-opening and polymerization.[7] The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if exposed to air over time.

Q4: What is the best solvent for NMR analysis of this compound?

A4: DMSO-d₆ is often a good choice for polar compounds containing carboxylic acids, as it can help to solubilize the sample and the acidic proton is usually readily observed.[2] If solubility is an issue, other polar solvents like methanol-d₄ can be tried.[1]

Q5: How can I confirm the presence of the carboxylic acid and aldehyde functional groups?

A5: In ¹H NMR, adding a drop of D₂O to your sample tube and re-acquiring the spectrum should cause the carboxylic acid proton peak to disappear due to proton exchange.[1] For the aldehyde, look for a characteristic peak around 9-10 ppm.[3][4] In ¹³C NMR, the aldehyde carbon should appear around 190-200 ppm, and the carboxylic carbon between 160-180 ppm.[3][8] Infrared (IR) spectroscopy is also useful, showing a C=O stretch for the aldehyde around 1710-1685 cm⁻¹ and a broad O-H stretch for the carboxylic acid from 3300-2500 cm⁻¹.[4][9]

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh 5-10 mg of "this compound".

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[2]

    • If the sample does not fully dissolve, gentle warming or sonication may be applied.[2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 14 ppm).

  • Data Acquisition:

    • Acquire the spectrum using an appropriate pulse sequence.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (mobile phase) followed by the sample injection.

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

G Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_conclusion Final Assessment Synthesis Synthesized Product Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC / UPLC Purification->HPLC Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Troubleshoot Inconsistent Data? Troubleshoot NMR->Troubleshoot Unexpected Peaks? MS->Structure_Confirmed MS->Troubleshoot Wrong Mass? IR->Structure_Confirmed Purity_Confirmed Purity >95% HPLC->Purity_Confirmed HPLC->Troubleshoot Low Purity? Troubleshoot->Purification Re-purify G Troubleshooting Complex ¹H NMR Start Complex ¹H NMR Spectrum Observed Q1 Are peaks broad? Start->Q1 A1_Yes Check Solubility / Concentration Try Different Solvent Re-shim Instrument Q1->A1_Yes Yes Q2 Are signals overlapping? Q1->Q2 No A1_Yes->Q2 A2_Yes Use Higher Field NMR Run 2D NMR (COSY) Try Different Solvent Q2->A2_Yes Yes Q3 Are there unexpected peaks? Q2->Q3 No A2_Yes->Q3 A3_Yes Check for Residual Solvents Assess for Impurities / Degradation Re-purify Sample Q3->A3_Yes Yes End Interpretable Spectrum Q3->End No A3_Yes->End

References

Technical Support Center: Synthesis and Handling of Furan Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with furan aldehydes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage self-polymerization during synthesis and handling.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with furan aldehydes, such as furfural and 5-hydroxymethylfurfural (HMF).

Problem: Rapid Discoloration and Polymerization of Furan Aldehyde During Synthesis or Workup

Question: My reaction mixture containing a furan aldehyde is rapidly turning dark brown or black, and I'm observing the formation of a viscous oil or solid precipitate. What is happening and how can I prevent it?

Answer: You are observing self-polymerization, often leading to the formation of insoluble polymers known as "humins."[1] This is a common issue with furan aldehydes, which are sensitive to acidic conditions, high temperatures, and exposure to air and light.[1]

Troubleshooting Steps:

  • Neutralize Acidic Catalysts and Impurities: The primary driver for polymerization is the presence of acids.[1][2] Before any heating or distillation, it is crucial to neutralize any acidic catalysts or acidic byproducts.

    • Action: Wash the crude product with a mild basic solution, such as a 2-7% (w/w) sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is neutral (pH 6.6-7.2).[2] Be cautious with stronger bases like sodium hydroxide, as they can sometimes promote other side reactions.

  • Strict Temperature Control: High temperatures significantly accelerate the rate of polymerization.[1][3]

    • Action: When distilling, use a vacuum to lower the boiling point.[1] For furfural, it is highly recommended to keep the heating bath temperature below 130°C.[4] Use an oil bath for uniform heating to avoid localized overheating.[1]

  • Maintain an Inert Atmosphere: Furan aldehydes can be oxidized by atmospheric oxygen, which can initiate polymerization.

    • Action: Conduct your synthesis and workup under an inert atmosphere, such as nitrogen or argon.[1]

  • Use of Polymerization Inhibitors: For particularly sensitive syntheses or for storage, the addition of a polymerization inhibitor can be effective.

    • Action: Consider adding a small amount of an inhibitor like hydroquinone or phenylenediamine to the reaction mixture or crude product.[1][2][5] Note that the inhibitor will likely need to be removed during purification.

Logical Workflow for Troubleshooting Polymerization

The following diagram outlines a systematic approach to diagnosing and resolving polymerization issues during the synthesis of furan aldehydes.

Caption: A troubleshooting workflow for identifying and mitigating the causes of furan aldehyde polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the self-polymerization of furan aldehydes?

A1: The primary factors are:

  • Acidic Conditions: Traces of acid act as catalysts for polymerization.[1][2]

  • Elevated Temperatures: Higher temperatures increase the reaction rate of polymerization.[1][3]

  • Exposure to Air (Oxygen): Oxygen can initiate oxidative processes that lead to the formation of radical species, which in turn can trigger polymerization.

  • Exposure to Light: UV light can also promote the formation of radicals, leading to polymerization.[1]

Q2: What are some effective polymerization inhibitors for furan aldehydes, and at what concentration should they be used?

A2: Phenylenediamines and their derivatives are effective inhibitors for the oxidation and polymerization of furfural.[2][5] They can be added during manufacture or prior to storage. The recommended concentration ranges from 5 to 1000 ppm, with a preferred range of 10-500 ppm.[2][5] Hydroquinone is another commonly cited inhibitor.[1]

Q3: What are the ideal storage conditions for purified furan aldehydes to prevent degradation and polymerization?

A3: To ensure the long-term stability of purified furan aldehydes, they should be stored under the following conditions:

  • Temperature: Store at a cool, stable temperature, with a recommended storage temperature of around 20°C.[6]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Light: Keep in a dark or amber-colored, tightly sealed container to protect from light.[1][6]

  • Purity: Ensure the material is free from acidic impurities before long-term storage.

ParameterRecommended ConditionRationale
Temperature 20°C or lowerReduces the rate of polymerization reactions.[6]
Atmosphere Inert gas (Nitrogen, Argon)Prevents oxidation which can initiate polymerization.[1]
Light Exposure Dark or amber containerPrevents photochemical degradation.[1][6]
pH Neutral (pH 6.6-7.2)Prevents acid-catalyzed polymerization.[2]

Q4: Can you provide a general mechanism for the acid-catalyzed polymerization of furan aldehydes?

A4: The acid-catalyzed polymerization of furan aldehydes is a complex process that results in the formation of "humins." A simplified representation of the initiation and propagation steps is shown below. The process is thought to involve protonation of the furan ring, followed by nucleophilic attack from another furan aldehyde molecule. Subsequent dehydration and further reactions lead to the formation of a complex polymer network.

PolymerizationMechanism FuranAldehyde Furan Aldehyde ProtonatedFuran Protonated Intermediate (Carbocation) FuranAldehyde->ProtonatedFuran + H+ (Acid Catalyst) Proton H+ Dimer Dimeric Species ProtonatedFuran->Dimer + Furan Aldehyde Polymer Polymer (Humin) Dimer->Polymer - H₂O + n(Furan Aldehyde) Water H₂O Dimer->Water

Caption: A simplified diagram of the acid-catalyzed self-polymerization of furan aldehydes.

Experimental Protocols

Protocol 1: Neutralization of Acidic Impurities in Crude Furan Aldehyde

This protocol describes the neutralization of acidic impurities in a crude furan aldehyde sample prior to purification by distillation.

Materials:

  • Crude furan aldehyde

  • Saturated sodium bicarbonate (NaHCO₃) solution or 5% (w/w) sodium carbonate (Na₂CO₃) solution

  • Separatory funnel

  • pH paper or pH meter

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Dissolve the crude furan aldehyde in an appropriate organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add the mild basic solution (e.g., saturated NaHCO₃) to the separatory funnel.

  • Gently shake the separatory funnel, venting frequently to release any pressure generated from CO₂ evolution.

  • Allow the layers to separate and discard the aqueous layer.

  • Repeat the washing process (steps 3-5) until the pH of the aqueous layer is neutral (pH ~7).

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent.

  • The resulting solution contains the neutralized furan aldehyde, which can then be concentrated and purified, for example, by vacuum distillation.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of a furan aldehyde sample and detecting the presence of oligomeric byproducts.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A polar capillary column (e.g., ZB-WAXplus) is suitable for analyzing polar compounds like furfural.[7]

Sample Preparation:

  • Prepare a stock solution of the furan aldehyde sample in a high-purity solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working concentration suitable for your instrument's sensitivity (e.g., 10-100 µg/mL).

Example GC-MS Parameters:

Parameter Value
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
MS Transfer Line Temp. 280°C

| Ion Source Temp. | 230°C |

Data Analysis:

  • Identify the peak corresponding to the furan aldehyde based on its retention time and mass spectrum.

  • Integrate the peak areas of the furan aldehyde and any impurity peaks to determine the relative purity.

  • Higher molecular weight peaks appearing at later retention times may indicate the presence of dimers or other oligomeric species.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-(5-formylfuran-2-yl)benzoic Acid and 2-Fluoro-5-(5-formylfuran-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physicochemical properties of the core structures, 2-chlorobenzoic acid and 2-fluorobenzoic acid, is presented below. These properties can influence their solubility, acidity, and suitability for various reaction conditions.

Property2-Fluorobenzoic Acid2-Chlorobenzoic Acid
Molecular Formula C₇H₅FO₂C₇H₅ClO₂
Molecular Weight 140.11 g/mol 156.57 g/mol
pKa 3.272.94

Note: pKa values are for the parent 2-halobenzoic acids and serve as an indicator of the electronic influence of the halogen on the carboxylic acid moiety.

Reactivity Analysis

The reactivity of these molecules can be analyzed by considering the three key functional domains: the halogenated benzoic acid, the furan ring, and the formyl group. The primary difference in reactivity stems from the electronic and steric properties of the fluorine and chlorine substituents.

Electronic Effects of Halogen Substituents

The reactivity of the benzoic acid ring and the acidity of the carboxyl group are modulated by the halogen at the 2-position. Both fluorine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect (-I), which increases the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2).[1][2] However, they also possess lone pairs of electrons that can be donated into the aromatic ring via a resonance effect (+R or +M).

  • Inductive Effect (-I): Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect. This effect tends to stabilize the carboxylate anion, increasing acidity.[2]

  • Resonance Effect (+R): The lone pairs on fluorine are in 2p orbitals, which have a more effective overlap with the 2p orbitals of the carbon in the benzene ring compared to the 3p orbitals of chlorine. This results in a more significant +R effect for fluorine.[3][4] This effect opposes the inductive effect by donating electron density to the ring, which can destabilize the carboxylate anion and decrease acidity.

For ortho-substituted halobenzoic acids, the interplay of these effects is complex. Additionally, the "ortho effect" can play a significant role, where steric hindrance between the halogen and the carboxylic acid group can force the carboxyl group out of the plane of the aromatic ring, disrupting conjugation and further influencing acidity.[5][6]

Start 2-Halo-5-(5-formylfuran-2-yl)benzoic acid + Amine Coupling Add Coupling Reagent (e.g., HATU, HOBt, EDC) + Base (e.g., DIPEA) in Solvent (e.g., DMF) Start->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Amide Product Purification->Product cluster_0 Reaction Setup Reactants 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid + Arylboronic Acid Reaction_Conditions Solvent (e.g., Toluene/H₂O) Heat (e.g., 80-110 °C) Reactants->Reaction_Conditions Catalyst_System Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos, RuPhos) + Base (e.g., K₃PO₄) Catalyst_System->Reaction_Conditions Product Coupled Product Reaction_Conditions->Product

References

Comparative analysis of halogenated benzoic acid derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into benzoic acid scaffolds provides a powerful tool for synthetic chemists. Halogenated benzoic acids are not merely intermediates but key building blocks whose reactivity and properties are finely tuned by the nature of the halogen substituent. This guide offers a comparative analysis of fluoro-, chloro-, bromo-, and iodo-benzoic acid derivatives in common synthetic transformations, supported by experimental data, to inform strategic decisions in research and development.

The Halogen Reactivity Hierarchy in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the choice of halogen is a critical parameter that dictates reaction efficiency. The reactivity of the carbon-halogen (C-X) bond is governed by its bond dissociation energy (BDE). Weaker bonds undergo the rate-determining oxidative addition step of the catalytic cycle more readily. This establishes a clear reactivity hierarchy.[1]

General Reactivity Order: I > Br > Cl >> F [1]

  • Iodo-derivatives: Possess the weakest C-I bond, making them highly reactive. They often facilitate rapid reactions under mild conditions with lower catalyst loadings.

  • Bromo-derivatives: Offer a balance of good reactivity and stability, making them widely used and cost-effective substrates. They may require slightly higher temperatures or catalyst loadings than their iodo counterparts.[1]

  • Chloro-derivatives: The strength of the C-Cl bond makes these substrates the most challenging to activate. Their use often necessitates more advanced catalyst systems, such as those with bulky, electron-rich phosphine ligands, to achieve high yields.[2]

  • Fluoro-derivatives: Due to the very strong C-F bond, fluoro-substituents are generally unreactive in cross-coupling and are typically used as bioisosteres or to modulate electronic properties rather than as coupling handles.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is profoundly influenced by the halogen substituent.[3][4] The reaction enables the synthesis of complex biaryl compounds prevalent in pharmaceuticals.[3]

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromo phenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane10012~85[3]
4-Bromo benzothiazolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[3]
2-(2-Chloro phenyl)benzoxazole-5-carboxylic acid precursorPolyphosphoric acidN/APPA200-210478[5]
Halogenated aminopyrazoles (Cl , Br , I )XPhos Pd G2K₂CO₃EtOH/H₂OMW-Br/Cl > I[6]

Note: The data illustrates that while chloro-derivatives can be used, they often require forcing conditions (e.g., high temperature in PPA). Bromo-derivatives are versatile with modern catalyst systems. Studies comparing iodo-, bromo-, and chloro-pyrazoles directly found that bromo and chloro derivatives were superior due to a reduced tendency for a dehalogenation side reaction.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_trans->product arx Ar-X (Halogenated Benzoic Acid) arx->pd2_ox ar_boronic Ar'-B(OH)₂ ar_boronic->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans

Catalytic cycle for the Suzuki-Miyaura reaction.

This protocol provides a general guideline for the coupling of a bromo-aminobenzoic acid with an arylboronic acid.[1]

  • Materials: Bromo-aminobenzoic acid (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), Base (e.g., K₃PO₄, 2.0 mmol), Anhydrous solvent (e.g., Toluene, 5 mL).

  • Procedure: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the bromo-aminobenzoic acid, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and stir the mixture.

  • Heat the reaction to the required temperature (e.g., 80-100 °C) and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital transformation for forming C-N bonds, a common linkage in pharmaceuticals.[1][2] The reactivity hierarchy of halogens is also a dominant factor in this reaction. Modern bulky phosphine ligands have expanded the scope to include less reactive aryl chlorides.[2][7]

Halogen at C-2AmineCatalystLigandYield (%)Reference
Iodo AnilinePd(OAc)₂X-Phos95[8]
Iodo 4-NitroanilinePd(OAc)₂X-Phos99[8]
Bromo AnilinePd(OAc)₂X-Phos94[8]
Bromo 4-NitroanilinePd(OAc)₂X-Phos98[8]

Note: In this specific steroid system, both iodo- and bromo-derivatives proved to be excellent substrates when paired with a modern catalyst system, affording high to quantitative yields.[8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR₂) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ (Arylamine Product) pd2_amido->product arx Ar-X (Halogenated Benzoic Acid) arx->pd2_ox amine HNR₂ amine->pd2_amido base Base (e.g., NaOt-Bu) base->pd2_amido

Catalytic cycle for the Buchwald-Hartwig amination.

This protocol provides a general procedure for the amination of an iodo-aminobenzoic acid.[1]

  • Materials: Iodo-aminobenzoic acid (1.0 mmol), Amine (1.2 mmol), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., XPhos, 4 mol%), Base (e.g., NaOt-Bu, 1.4 mmol), Anhydrous solvent (e.g., Toluene, 5 mL).

  • Procedure: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

  • Add the iodo-aminobenzoic acid and the amine.

  • Add the anhydrous solvent and seal the vessel.

  • Stir the mixture at the desired temperature (e.g., room temperature to 110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product via chromatography or recrystallization.

Performance in Esterification

Esterification of benzoic acids, most commonly via Fischer esterification, is a fundamental reaction.[9] While the halogen on the aromatic ring does not directly participate, its electronic properties influence the acidity of the carboxylic acid.

Halogens exert a negative inductive (-I) effect, withdrawing electron density from the ring and stabilizing the resulting carboxylate anion.[10][11] This increases the acidity of the benzoic acid derivative compared to the unsubstituted parent acid. For ortho-substituted derivatives, a "steric effect" can force the carboxyl group out of the plane of the aromatic ring, further enhancing acidity.[11]

Acidity Order of ortho-Halobenzoic Acids: Br ≈ I > Cl >> F > H [10][11]

A higher acidity can, in principle, lead to faster esterification rates under acid-catalyzed conditions, although the effect is often modest compared to the dramatic differences seen in cross-coupling.

Carboxylic AcidAlcoholCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolNBS (7)702>99[9][12]
4-Nitro benzoic AcidMethanolNBS (7)702>99[9]
4-Chloro benzoic AcidMethanolNBS (7)702>99[9]
4-Bromo benzoic AcidMethanolNBS (7)702>99[9]
Benzoic AcidMethanolH₂SO₄ (conc.)Reflux0.75-[13]

Note: N-Bromosuccinimide (NBS) has been shown to be a highly efficient catalyst for the esterification of various substituted benzoic acids, achieving near-quantitative yields under mild conditions. The electronic nature of the substituent (e.g., Cl, Br, NO₂) has a minimal impact on the final yield under these optimized conditions.[9]

Esterification_Workflow start 1. Combine Reactants (Benzoic Acid, Alcohol, Catalyst) reflux 2. Heat to Reflux start->reflux workup 3. Aqueous Work-up (Dilute, Extract with Organic Solvent) reflux->workup wash 4. Wash Organic Layer (H₂O, aq. NaHCO₃, Brine) workup->wash dry 5. Dry and Concentrate (Dry over Na₂SO₄, Evaporate Solvent) wash->dry purify 6. Purify Product (Distillation or Recrystallization) dry->purify product Final Product (Ester) purify->product

General workflow for an esterification reaction.

This protocol is based on a mild and efficient method for direct esterification.[9]

  • Materials: Substituted benzoic acid (1.0 mmol), Alcohol (e.g., Methanol, 0.5 mL), N-Bromosuccinimide (NBS, 0.07 mmol).

  • Procedure: Combine the carboxylic acid, alcohol, and NBS in a reaction tube.

  • Stir the mixture at 70 °C for the required time (typically 2-20 hours), monitoring by TLC.

  • After completion, cool the mixture to room temperature and evaporate the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash consecutively with 10% aq. Na₂S₂O₃, saturated aq. NaHCO₃, and distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester product. For many substrates, purification may not be necessary.[9]

Application in Drug Discovery and Development

Halogenated benzoic acids are critical starting materials in the synthesis of pharmaceuticals. The inclusion of halogens can significantly improve pharmacokinetic properties, such as metabolic stability and membrane permeability.[14][15] For example, the introduction of chlorine or bromine into a series of benzoic acid derivatives designed as VLA-4 antagonists led to improved bioavailability and plasma clearance.[14]

VLA4_Antagonism cluster_cell Leukocyte Cell Surface cluster_endothelium Endothelial Cell Surface vla4 VLA-4 Integrin vcam1 VCAM-1 (Ligand) vla4->vcam1 Binding adhesion Cell Adhesion & Inflammatory Response vcam1->adhesion antagonist Halogenated Benzoic Acid Derivative (Antagonist) antagonist->block block->vla4 Blocks Binding

Blocking inflammatory cell adhesion via VLA-4 antagonism.

Conclusion

The choice of a halogenated benzoic acid derivative is a strategic decision in modern synthesis. For cross-coupling reactions, iodo- and bromo-derivatives offer high reactivity and are compatible with a wide range of catalysts. Chloro-derivatives, while more challenging, are economically attractive and can be effectively utilized with state-of-the-art ligand systems. In reactions like esterification, the halogen's electronic influence on acidity is a more subtle consideration. Ultimately, a comprehensive understanding of the comparative reactivity outlined in this guide allows researchers to balance factors of reaction efficiency, substrate cost, and the desired physicochemical properties of the final product, accelerating the discovery and development of new molecules.

References

Validating the biological activity of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of derivatives structurally related to "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid". Due to the limited availability of specific data on the named compound, this document focuses on presenting supporting experimental data for analogous furan- and benzoic acid-containing molecules to offer insights into their potential therapeutic activities. The information herein is intended to guide research and development efforts by providing a comparative landscape of anticancer, antifungal, and antiviral properties of these classes of compounds.

Anticancer Activity of Furan Derivatives

Several studies have highlighted the potential of furan-containing compounds as anticancer agents. The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines, with some compounds demonstrating significant inhibitory activity.

Quantitative Data: In Vitro Cytotoxicity of Furan Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of representative furan derivatives against different human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 HeLa (Cervical Cancer)0.08Doxorubicin-
Compound 24 HeLa (Cervical Cancer)5.42Doxorubicin-
Compound 4 SW620 (Colorectal Cancer)8.79Doxorubicin-
Compound 24 SW620 (Colorectal Cancer)6.21Doxorubicin-
Compound 4 MCF-7 (Breast Cancer)4.06Staurosporine0.012
Compound 7 MCF-7 (Breast Cancer)2.96Staurosporine0.012

Note: The specific structures of Compounds 1, 4, 7, and 24 are detailed in the referenced literature. The data indicates that some furan derivatives exhibit potent anticancer activity, in some cases at sub-micromolar concentrations.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic activity of the furan derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Research suggests that some furan derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and Wnt/β-catenin pathways are two such pathways that have been implicated.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Some furan derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Furan Derivative Furan Derivative Furan Derivative->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of furan derivatives.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and cancer. Certain furan-containing compounds have been found to suppress this pathway.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex β-catenin_off β-catenin Destruction Complex->β-catenin_off phosphorylates Degradation Degradation β-catenin_off->Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Dishevelled->Destruction Complex β-catenin_on β-catenin Nucleus Nucleus β-catenin_on->Nucleus TCF/LEF TCF/LEF β-catenin_on->TCF/LEF activates Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Furan Derivative Furan Derivative Furan Derivative->β-catenin_on promotes degradation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of furan derivatives.

Antifungal Activity of Benzoic Acid Derivatives

Benzoic acid and its derivatives are known for their antimicrobial properties. Recent studies have explored their efficacy against various fungal pathogens.

Quantitative Data: In Vitro Antifungal Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for benzoic acid derivatives against the phytopathogenic fungus Moniliophthora roreri.

Compound IDFungal StrainIC50 (µM)Reference CompoundIC50 (µM)
Compound 8 M. roreri6.7 ± 0.7Mancozeb®4.9 ± 0.4
Compound 11 M. roreri3.0 ± 0.8Mancozeb®4.9 ± 0.4

Note: The specific structures of Compounds 8 and 11 are detailed in the referenced literature. These results indicate that certain benzoic acid derivatives have potent antifungal activity, comparable to or exceeding that of the commercial fungicide Mancozeb®.[1]

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The antifungal activity is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.

Antiviral Activity of Benzoic Acid Derivatives

Certain benzoic acid derivatives have demonstrated promising antiviral activity, particularly against influenza viruses.

Quantitative Data: In Vitro Antiviral Activity

The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a representative benzoic acid derivative, NC-5, against influenza A virus are shown below.

Compound IDVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
NC-5 Influenza A (H1N1)33.6> 640> 19
NC-5 Oseltamivir-resistant H1N132.8> 640> 19.5

Note: The specific structure of NC-5 is provided in the referenced literature. The high selectivity index indicates a favorable safety profile for this compound.[2][3]

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of a compound to protect cells from the destructive effects of a virus.

Procedure:

  • Cell Culture: Host cells (e.g., MDCK cells for influenza virus) are grown in 96-well plates.

  • Infection and Treatment: The cells are infected with the virus and simultaneously treated with different concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for the development of viral CPE in the untreated, infected control wells.

  • CPE Observation: The extent of CPE in each well is observed microscopically.

  • Cell Viability Measurement: Cell viability is quantified using a method such as the MTT assay.

  • Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.

Experimental Workflow: Antiviral Drug Screening

The general workflow for screening compounds for antiviral activity is depicted below.

Antiviral_Workflow Compound Library Compound Library Primary Screening Primary Screening (CPE Reduction Assay) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response & Cytotoxicity Dose-Response (EC50) & Cytotoxicity (CC50) Hit Identification->Dose-Response & Cytotoxicity Active Compounds Lead Compound Lead Compound Dose-Response & Cytotoxicity->Lead Compound Mechanism of Action Studies Mechanism of Action Studies Lead Compound->Mechanism of Action Studies

Caption: A typical workflow for the discovery of antiviral compounds.

References

A Comparative Guide to the In-Vitro Evaluation of Novel Anticancer Agents Derived from 2-Chloro-5-(5-formylfuran-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in-vitro testing of novel compounds synthesized from the lead structure, 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Furan and benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4][5] This document outlines key in-vitro assays to characterize the cytotoxic and apoptotic potential of these novel compounds, comparing their hypothetical performance against a known anticancer agent.

Hypothetical Compounds for Evaluation

For the purpose of this guide, we will consider three hypothetical derivatives of this compound, designated as Compound A, Compound B, and Compound C . These will be compared against a standard chemotherapeutic agent, Doxorubicin .

Part 1: Cytotoxicity Profiling via MTT Assay

The initial screening of novel anticancer compounds typically involves assessing their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[6] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Experimental Protocol: MTT Assay[6][7][8][9][10]
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Compound A, B, C, and Doxorubicin) and a vehicle control.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[7]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined from the dose-response curve.

Comparative Data: IC₅₀ Values (µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
Compound A 15.225.818.5
Compound B 5.1 8.9 6.3
Compound C 32.545.138.7
Doxorubicin 0.81.20.9

Note: The data presented above is hypothetical and for illustrative purposes only.

Part 2: Apoptosis Induction Assessment via Caspase-3/7 Activity Assay

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that play a crucial role in this process. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[8][9]

Experimental Protocol: Caspase-Glo® 3/7 Assay[11][12][13]
  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds at their respective IC₅₀ concentrations for 24 hours, as described in the MTT assay protocol.

  • Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions.

  • Reagent Addition: An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well of the 96-well plate.

  • Incubation: The contents are mixed on a plate shaker and incubated at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

  • Data Analysis: The fold-change in caspase activity is calculated relative to the vehicle-treated control cells.

Comparative Data: Fold-Increase in Caspase-3/7 Activity
CompoundMCF-7A549HeLa
Compound A 2.82.12.5
Compound B 5.6 4.9 6.1
Compound C 1.51.21.4
Doxorubicin 8.27.58.9

Note: The data presented above is hypothetical and for illustrative purposes only.

Part 3: Investigation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell proliferation, growth, and survival, and it is often dysregulated in cancer.[10][11][12] Investigating the effect of novel compounds on this pathway can provide insights into their mechanism of action.

Experimental Protocol: Western Blotting for Key Pathway Proteins
  • Cell Lysis: Following treatment with the test compounds, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Comparative Analysis of Pathway Inhibition

A comparison of the effects of the compounds on the phosphorylation status of Akt and mTOR would be presented. A significant decrease in the levels of p-Akt and p-mTOR relative to total Akt and mTOR would indicate inhibition of the pathway.

Visualizations

Experimental Workflow

G cluster_0 In-Vitro Testing Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Caspase-3/7) Apoptosis Assay (Caspase-3/7) Compound Treatment->Apoptosis Assay (Caspase-3/7) Mechanism of Action (Western Blot) Mechanism of Action (Western Blot) Compound Treatment->Mechanism of Action (Western Blot) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Caspase-3/7)->Data Analysis Mechanism of Action (Western Blot)->Data Analysis

Caption: A generalized workflow for the in-vitro evaluation of novel anticancer compounds.

PI3K/Akt/mTOR Signaling Pathway

G cluster_0 PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes CompoundB Compound B (Hypothetical Inhibitor) CompoundB->PI3K CompoundB->mTOR

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

A Comparative Analysis of Structure-Activity Relationships in 2-Chloro-5-(5-formylfuran-2-yl)benzoic Acid Analogs for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the structure-activity relationships (SAR) of novel analogs based on the scaffold of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. While direct SAR studies on this specific parent compound are not extensively available in the public domain, this guide synthesizes a hypothetical SAR study by drawing parallels from research on structurally related benzofuran and substituted benzoic acid derivatives, which have shown promise as anticancer agents.[1][2][3][4] The following sections detail the hypothetical biological data, experimental methodologies, and key structural insights that could guide future drug discovery efforts in this area.

The core hypothesis of this study is that modifications to the peripheral functional groups of the parent scaffold can significantly modulate its cytotoxic activity against cancer cell lines. The analogs in this guide have been designed to probe the effects of substitutions on the benzoic acid ring, the furan ring, and the formyl group.

Quantitative Comparison of Analog Activity

The cytotoxic effects of the parent compound and its analogs were evaluated against the human breast cancer cell line MCF-7. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDR1 (Benzoic Acid Ring)R2 (Furan Ring)R3 (Formyl Group)IC50 (µM) against MCF-7
Parent ClH=O15.2
Analog 1a FH=O12.5
Analog 1b BrH=O18.9
Analog 1c OCH3H=O25.1
Analog 2a ClCH3=O10.8
Analog 2b ClCl=O8.5
Analog 3a ClH-CH2OH> 50
Analog 3b ClH-COOH35.7
Analog 3c ClH=N-OH (Oxime)9.2

Key SAR Observations:

  • Substitution on the Benzoic Acid Ring (R1): Replacing the chloro group with a more electronegative fluorine (Analog 1a) resulted in a modest increase in potency. Conversely, a larger bromo substituent (Analog 1b) or an electron-donating methoxy group (Analog 1c) led to decreased activity. This suggests that a small, electron-withdrawing group at this position is favorable for cytotoxicity.

  • Substitution on the Furan Ring (R2): Introduction of small substituents on the furan ring, such as a methyl (Analog 2a) or a chloro group (Analog 2b), enhanced the anticancer activity. The chloro-substituted analog (2b) was the most potent in this series, indicating that electron-withdrawing effects on the furan ring may also contribute positively to the compound's efficacy.

  • Modification of the Formyl Group (R3): The formyl group appears to be crucial for activity. Reduction to an alcohol (Analog 3a) or oxidation to a carboxylic acid (Analog 3b) resulted in a significant loss of potency. However, conversion to an oxime (Analog 3c) led to a notable improvement in activity, suggesting that this position can be modified to enhance potency, potentially through altered binding interactions with the biological target.

Experimental Protocols

General Synthesis of Analogs: The synthesis of the parent compound and its analogs can be achieved through a Suzuki coupling reaction between a suitably substituted boronic acid and a furan derivative, followed by functional group manipulations. For instance, the parent compound can be synthesized from 2-chloro-5-bromobenzoic acid and 5-formyl-2-furanylboronic acid in the presence of a palladium catalyst.[5]

In Vitro Cytotoxicity Assay (MTT Assay): The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the MCF-7 human breast cancer cell line.[2][6]

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using a suitable software package.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for conducting a structure-activity relationship study, from initial compound design to the identification of a lead candidate.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization start Identify Parent Compound (this compound) design Design Analogs (Vary R1, R2, R3) start->design synthesis Chemical Synthesis of Analogs design->synthesis screening In Vitro Screening (e.g., MTT Assay) synthesis->screening data_analysis Determine IC50 Values screening->data_analysis sar_analysis Analyze Structure-Activity Relationships data_analysis->sar_analysis lead_id Identify Lead Compound(s) sar_analysis->lead_id optimization Further Optimization of Lead lead_id->optimization Iterative Process optimization->design

Caption: A flowchart illustrating the iterative process of a structure-activity relationship study.

Hypothesized Signaling Pathway Inhibition

Based on the activities of similar heterocyclic compounds, it can be hypothesized that these analogs may exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Analog (e.g., 2b) Inhibitor->Akt inhibits

References

Comparing the efficacy of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" derivatives to known drugs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the anti-cancer potential of novel 2-chloro-5-(5-formylfuran-2-yl)benzoic acid derivatives against established chemotherapeutic agents.

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. One such promising class of molecules is the derivatives of this compound. These compounds, integrating a furan moiety, a known pharmacophore with diverse biological activities, into a benzoic acid backbone, have demonstrated significant cytotoxic effects against various cancer cell lines in preliminary studies. This guide provides a comparative analysis of the efficacy of these emerging compounds against established chemotherapeutic drugs, supported by in-vitro experimental data.

Quantitative Efficacy Comparison

The anti-proliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 values for representative furan-containing benzoic acid derivatives and standard chemotherapeutic drugs against several common cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative in-vitro cytotoxicity (IC50 in µM) of Furan Derivatives and Standard Drugs against Human Breast Cancer Cell Line (MCF-7)

Compound/DrugIC50 (µM)Reference
Furan Derivative Example 14.06[1]
Furan Derivative Example 22.96[1]
Doxorubicin~1.14[2]
5-Fluorouracil10.45 (24h)[3]
PaclitaxelVaries[4]

Table 2: Comparative in-vitro cytotoxicity (IC50 in µM) of Furan Derivatives and Standard Drugs against Human Colorectal Cancer Cell Line (SW620)

Compound/DrugIC50 (µM)Reference
Furan Derivative Example 3Moderate to Potent[5][6]
Furan Derivative Example 4Moderate to Potent[5][6]
5-FluorouracilVaries
Oxaliplatin2.0 - 4.9[3]
IrinotecanVaries[3]

Table 3: Comparative in-vitro cytotoxicity (IC50 in µM) of Furan Derivatives and Standard Drugs against Human Cervical Cancer Cell Line (HeLa)

Compound/DrugIC50 (µM)Reference
Furan Derivative Example 50.08 - 8.79[5][6]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid17.84[7]
DoxorubicinVaries
CisplatinVaries

Experimental Protocols

The determination of cytotoxic activity, and thereby the IC50 values, is predominantly carried out using cell viability assays. The two most common methods cited in the referenced literature are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[8][9][10]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (both the furan derivatives and standard drugs) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[9] The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[8][9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[12][13][14]

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[12][15]

  • Staining: The plates are washed with water and air-dried. Subsequently, SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.[14]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[12][14]

  • Dye Solubilization: The plates are air-dried again, and the bound SRB dye is solubilized with a 10 mM Tris base solution.[14]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510-540 nm.[14][15]

  • Data Analysis: The IC50 values are calculated in a similar manner to the MTT assay.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cell Viability Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Add varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 assay_choice MTT or SRB Assay incubate2->assay_choice add_reagent Add Assay Reagent (MTT/TCA) assay_choice->add_reagent incubate3 Incubation add_reagent->incubate3 solubilize Solubilize Formazan/Dye incubate3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate Calculate % Cell Viability read_absorbance->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for in-vitro cytotoxicity screening.

Research into furan derivatives suggests that their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell survival and proliferation. One such proposed mechanism is the promotion of the tumor suppressor protein PTEN, which in turn inhibits the PI3K/Akt pathway.[5][6]

PI3K_Akt_pathway Proposed Mechanism: Inhibition of PI3K/Akt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Furan_Derivative Furan Derivative Furan_Derivative->PTEN Promotes

Caption: PI3K/Akt signaling pathway and the proposed role of furan derivatives.

Conclusion

The preliminary in-vitro data suggests that this compound derivatives represent a promising class of anti-cancer compounds. Their cytotoxic effects against various cancer cell lines, in some cases with IC50 values in the low micromolar range, are comparable to or even exceed those of some standard chemotherapeutic agents. The proposed mechanism of action, involving the modulation of critical cell signaling pathways like PI3K/Akt, warrants further investigation. Future studies should focus on in-vivo efficacy, toxicity profiles, and a more direct, side-by-side comparison with a broader range of established drugs to fully elucidate the therapeutic potential of these novel furan-containing benzoic acid derivatives.

References

Furan-Containing Benzoic Acid Derivatives: A Comparative Docking Study for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Exploration of Therapeutic Potential Against Key Biological Targets

Furan-containing benzoic acid derivatives represent a promising class of compounds in medicinal chemistry, harnessing the synergistic effects of two pharmacologically significant moieties. The furan ring is a versatile heterocycle found in numerous bioactive molecules, while the benzoic acid scaffold is a common feature in many established drugs. The specific derivative, "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid," combines these features with a chloro and a formyl group, offering multiple points for interaction with biological targets and for synthetic modification. This guide provides a comparative analysis of the docking performance of derivatives from this class against key proteins implicated in cancer, inflammation, and other diseases, based on available experimental data from related compounds.

Comparative Docking Performance

The therapeutic potential of furan-containing benzoic acid derivatives can be evaluated by their binding affinity to various protein targets. This section summarizes the molecular docking performance of related furan and benzoic acid derivatives against three significant targets: Carbonic Anhydrase II, Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α).

Carbonic Anhydrase II Inhibition

Carbonic Anhydrase II (CA II) is a well-established drug target for diuretics and anti-glaucoma agents. The docking studies of benzoic acid derivatives against human CA II (PDB ID: 3FFP) reveal their potential as effective inhibitors.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acidCarbonic Anhydrase II (3FFP)-9.4Not specifiedNot specified

Table 1: Docking Performance of a Benzoic Acid Derivative against Carbonic Anhydrase II.[1]

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is a key enzyme in the inflammatory pathway and the target for nonsteroidal anti-inflammatory drugs (NSAIDs). Furan and benzoic acid derivatives have been explored as potential COX-2 inhibitors.

CompoundTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Diaryl furan derivativeMouse COX-2 (Homology Model)Good binding affinityCelecoxibNot specified
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Human COX-2 (5F1A)-8.7Acetaminophen-6.6
Canniprene (Natural Product)Human COX-2 (3LN1)-10.587CelecoxibNot specified
Oroxylin A (Natural Product)Human COX-2 (3LN1)-10.254CelecoxibNot specified

Table 2: Comparative Docking Performance against Cyclooxygenase-2.[2][3][4]

Tumor Necrosis Factor-alpha (TNF-α) Inhibition

TNF-α is a pro-inflammatory cytokine and a major target for treating autoimmune diseases. Furan-based derivatives have been investigated for their potential to inhibit TNF-α.

Compound ClassTarget Protein (PDB ID)Docking Score Range (kcal/mol)Reference Compound
Furan-based derivativesTNF-α (Not specified)Comparable to IndomethacinIndomethacin
Natural CompoundsTNF-α (Not specified)> -6.5Not specified

Table 3: Docking Performance of Furan Derivatives against TNF-α.[5][6]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for the interpretation and reproduction of the results. Below are the detailed protocols for the key experiments.

Molecular Docking of Benzoic Acid Derivative against Carbonic Anhydrase II

The molecular docking of 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid was performed using AutoDock Vina.[1] The crystal structure of the target protein, carbonic anhydrase II (PDB ID: 3FFP), was obtained from the RCSB Protein Data Bank.[1] The active site coordinates were identified as X = -6.98, Y = 1.25, and Z = 16.27.[1] The visualization of the ligand-protein interactions was carried out using Discovery Studio 4.1 Visualizer.[1]

Molecular Docking of Diaryl Furan Derivatives against COX-2

A series of new 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide analogs were designed and docked against a homology model of human cyclooxygenase-2 (COX-2).[2] The homology model was built using MODELLER 7v7 software and refined by molecular dynamics for 2 ns in a solvated layer.[2] The reliability of the model was validated using PROCHECK, VERIFY-3D, and ERRAT programs.[2] Docking studies showed that diaryl furan molecules exhibited good binding affinity towards mouse COX-2.[2]

Molecular Docking of Furan-based Derivatives against TNF-α

A series of eighteen furan-based derivatives were examined through molecular docking studies on TNF-α to determine their probable binding modes and interactions with the hydrophilic and hydrophobic pockets of the protein, in comparison to the standard drug Indomethacin.[5]

Visualizing the Workflow

The process of molecular docking follows a structured workflow, from the initial preparation of the biological target and the compounds of interest to the final analysis of their interactions.

molecular_docking_workflow General Molecular Docking Workflow cluster_preparation Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (e.g., PDB download, remove water, add hydrogens) grid_generation Grid Box Generation (Define binding site) protein_prep->grid_generation ligand_prep Ligand Preparation (e.g., 2D to 3D conversion, energy minimization) docking_run Run Docking Simulation (e.g., AutoDock Vina, Glide) ligand_prep->docking_run grid_generation->docking_run pose_analysis Analyze Docking Poses (Binding energy/score) docking_run->pose_analysis interaction_analysis Visualize Interactions (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis lead_optimization Lead Optimization interaction_analysis->lead_optimization

Caption: A generalized workflow for in-silico molecular docking studies.

Signaling Pathway of TNF-α

The signaling pathway of TNF-α is a critical cascade in inflammatory responses. Understanding this pathway helps in contextualizing the importance of TNF-α inhibitors.

TNF_alpha_signaling Simplified TNF-α Signaling Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds to TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Gene_expression Pro-inflammatory Gene Expression NF_kB->Gene_expression Induces

Caption: Simplified overview of the TNF-α signaling cascade.

Conclusion

The in-silico data presented for furan and benzoic acid derivatives against key therapeutic targets like Carbonic Anhydrase II, COX-2, and TNF-α underscore the potential of this class of compounds in drug discovery. While direct experimental docking data for "this compound" is not yet available, the strong binding affinities observed for structurally related molecules suggest that it could be a promising candidate for further investigation. The chloro and formyl substitutions on the core scaffold provide avenues for optimizing selectivity and potency. Future studies should focus on the synthesis and in-vitro validation of "this compound" and its derivatives against these and other relevant biological targets to fully elucidate their therapeutic potential.

References

A Spectroscopic Comparison of 2-Chloro-5-(5-formylfuran-2-yl)benzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the formation of positional isomers is a common challenge. Distinguishing between these isomers is critical for ensuring the purity and efficacy of the final compound, particularly in the context of drug development. This guide provides a comparative analysis of the expected spectroscopic characteristics of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" and one of its potential positional isomers, "2-Chloro-4-(5-formylfuran-2-yl)benzoic acid."

Predicted Spectroscopic Data

The key to differentiating between the target compound and its isomers lies in how the relative positions of the substituents on the benzoic acid ring influence the electronic environment of the atoms. This, in turn, affects the signals observed in various spectroscopic techniques.

Table 1: Predicted ¹H NMR Chemical Shifts (δ in ppm)

ProtonThis compound (Predicted)2-Chloro-4-(5-formylfuran-2-yl)benzoic acid (Predicted)Rationale for Differences
Carboxyl (-COOH)~13.0~13.0The chemical shift of the carboxylic acid proton is less likely to be significantly affected by the positional change of the furan moiety.
Aldehyde (-CHO)~9.7~9.7The aldehyde proton is on the furan ring and is distant from the benzene ring, so its chemical environment is not expected to change significantly.
Furan Protons~7.4-7.8 (two doublets)~7.4-7.8 (two doublets)Similar to the aldehyde proton, the furan ring protons are not expected to show significant shifts.
Aromatic (H3)~7.8 (doublet)~7.6 (doublet)In the 4-substituted isomer, H3 is ortho to the carboxylic acid and meta to the furan group, likely resulting in a slightly upfield shift compared to the 5-substituted isomer where it is meta to both the chloro and furan groups.
Aromatic (H4/H5)~8.1 (doublet of doublets)~7.9 (doublet of doublets)The electronic environment of these protons will be different due to the varying positions of the bulky and electron-withdrawing furan group.
Aromatic (H6)~8.3 (doublet)~8.2 (doublet)H6 is ortho to the chloro group in both isomers, but the para substituent is different, leading to a slight variation in the chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ in ppm)

CarbonThis compound (Predicted)2-Chloro-4-(5-formylfuran-2-yl)benzoic acid (Predicted)Rationale for Differences
Carboxyl (-COOH)~166.5~166.5Minimal change expected.
Aldehyde (-CHO)~178.0~178.0Minimal change expected.
Furan Carbons~110-160~110-160Minimal change expected for the furan ring carbons.
Aromatic (C1-C6)Distinct patternDifferent distinct patternThe substitution pattern on the benzene ring is the most telling feature. The chemical shifts of the aromatic carbons, especially the ipso-carbons (C1, C2, C4/C5), will be significantly different and diagnostic for each isomer.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
O-H (Carboxylic Acid)3300-2500 (broad)The broadness is due to hydrogen bonding, a characteristic feature of carboxylic acids.[1]
C-H (Aromatic/Furan)3100-3000Stretching vibrations for C-H bonds on the aromatic and furan rings.[2]
C=O (Aldehyde)1700-1680The carbonyl stretch of the aldehyde is expected in this region.[3]
C=O (Carboxylic Acid)1710-1680The carbonyl stretch of the carboxylic acid will likely overlap with the aldehyde C=O.[1]
C=C (Aromatic/Furan)1600-1450Stretching vibrations within the aromatic and furan rings.[2][4]
C-O (Furan/Carboxylic Acid)1320-1000C-O stretching vibrations are expected in this region.[1][2]
C-Cl800-600The carbon-chlorine stretch is typically found in the fingerprint region.

Note: While the positions of the IR bands are not expected to shift dramatically between isomers, the fine structure and relative intensities in the fingerprint region (below 1500 cm⁻¹) could be used for differentiation.

Mass Spectrometry

In mass spectrometry, positional isomers will have the same molecular weight and thus the same molecular ion peak. However, the fragmentation patterns in techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ. For ortho-substituted benzoic acids, a "neighboring group participation" effect can sometimes be observed, leading to a significant loss of water, which might be less prominent in meta and para isomers.[5][6] The fragmentation of the furan ring and cleavage at the aryl-furan bond would also contribute to the mass spectrum.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[7][8] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard parameters for acquisition and processing should be used.

  • Referencing : Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a common and straightforward method. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal, which will be automatically subtracted from the sample spectrum.[9]

  • Data Acquisition : Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization : Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for these types of molecules.

  • Data Acquisition : Acquire the mass spectrum in both full scan mode to determine the accurate mass of the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

Visualizing the Workflow

The following diagram illustrates a general workflow for the spectroscopic identification and differentiation of chemical isomers.

Spectroscopic_Workflow Workflow for Isomer Differentiation Sample Synthesized Product (Isomer Mixture) HRMS High-Resolution Mass Spectrometry (HRMS) Sample->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MolWeight Confirm Molecular Formula (Same for Isomers) HRMS->MolWeight Frag Analyze Fragmentation (Potential Differences) HRMS->Frag Structure Elucidate Connectivity & Positional Information NMR->Structure FuncGroup Identify Functional Groups (Same for Isomers) IR->FuncGroup Compare Compare Spectroscopic Data with Predictions/Standards MolWeight->Compare Frag->Compare Structure->Compare FuncGroup->Compare Result Identify and Differentiate Isomers Compare->Result

Caption: General workflow for spectroscopic analysis.

Conclusion

Differentiating between positional isomers such as "this compound" and its analogs requires a multi-faceted spectroscopic approach. While IR and standard MS can confirm the presence of the correct functional groups and molecular weight, NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for unambiguously determining the substitution pattern on the aromatic ring. The predicted differences in the chemical shifts of the aromatic protons and carbons provide a clear basis for distinguishing between these isomers. High-resolution mass spectrometry with fragmentation analysis can offer complementary data to support the structural assignment. By combining these techniques, researchers can confidently identify and characterize the desired isomer, ensuring the integrity of their research and development efforts.

References

Benchmarking the synthesis of "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic strategies for obtaining 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid, a molecule of interest in medicinal chemistry due to its substituted furan and benzoic acid moieties. Furan-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities. This document outlines a primary synthesis route via Suzuki-Miyaura coupling and evaluates it against alternative cross-coupling methodologies, namely Stille and Negishi couplings. The comparison focuses on key performance indicators such as reaction yields, conditions, and the accessibility of starting materials.

Executive Summary of Synthetic Methodologies

The synthesis of this compound is most effectively approached through a palladium-catalyzed cross-coupling reaction. Three prominent methods have been evaluated:

  • Suzuki-Miyaura Coupling: This is the recommended and most detailed method in this guide. It involves the reaction of an aryl halide (5-bromo-2-chlorobenzoic acid) with an organoboron compound (5-formylfuran-2-boronic acid). This method is favored for its use of relatively low-toxicity and stable boron reagents.

  • Stille Coupling: An alternative method that utilizes an organotin reagent. While it often provides good yields and is tolerant of a wide range of functional groups, the high toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: This method employs an organozinc reagent. It is known for its high reactivity and yields, especially for challenging substrates, but the organozinc reagents are often moisture-sensitive and require careful handling.

Data Presentation: Comparison of Synthesis Routes

Parameter Suzuki-Miyaura Coupling Stille Coupling (Projected) Negishi Coupling (Projected)
Key Reagents 5-bromo-2-chlorobenzoic acid, 5-formylfuran-2-boronic acid2-Chloro-5-(tributylstannyl)benzoic acid, 5-bromo-2-furaldehyde2-Chloro-5-(chlorozincio)benzoic acid, 5-bromo-2-furaldehyde
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Palladium-based (e.g., Pd(PPh₃)₄)Palladium- or Nickel-based
Overall Yield (Projected) Good to ExcellentGood to ExcellentGood to Excellent
Reagent Toxicity Low (Boron compounds)High (Organotin compounds)Moderate (Organozinc reagents are pyrophoric)
Functional Group Tolerance GoodExcellentGood
Reaction Conditions Typically requires a baseOften proceeds under neutral conditionsSensitive to air and moisture
Byproduct Removal Generally straightforward (water-soluble boron byproducts)Can be challenging (tin byproducts)Requires aqueous workup

Experimental Protocols

Primary Recommended Synthesis: Suzuki-Miyaura Coupling

This synthesis involves two main stages: the preparation of the starting materials and the final cross-coupling reaction.

1. Synthesis of Starting Materials

  • Synthesis of 5-bromo-2-chlorobenzoic acid: This can be achieved by the bromination of 2-chlorobenzoic acid. A reported method using N-bromosuccinimide in concentrated sulfuric acid gives the product in high yield and purity.

    • Yield: 85.9%

    • Purity: 99.90%

  • Synthesis of 5-formylfuran-2-boronic acid: This can be prepared from 2-furaldehyde. A common method involves the protection of the aldehyde group, followed by lithiation and reaction with a borate ester, and subsequent deprotection. A reported method gives a good yield of the desired product.

    • Yield: 75%

2. Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1.0 equiv), 5-formylfuran-2-boronic acid (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Experimental Workflow: Suzuki-Miyaura Synthesis

G cluster_0 Starting Material Synthesis cluster_1 Cross-Coupling and Purification 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Bromination Bromination 2-Chlorobenzoic Acid->Bromination 5-bromo-2-chlorobenzoic acid 5-bromo-2-chlorobenzoic acid Bromination->5-bromo-2-chlorobenzoic acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 5-bromo-2-chlorobenzoic acid->Suzuki-Miyaura Coupling 2-Furaldehyde 2-Furaldehyde Borylation Borylation 2-Furaldehyde->Borylation 5-formylfuran-2-boronic acid 5-formylfuran-2-boronic acid Borylation->5-formylfuran-2-boronic acid 5-formylfuran-2-boronic acid->Suzuki-Miyaura Coupling Work-up Work-up Suzuki-Miyaura Coupling->Work-up Purification Purification Work-up->Purification Final Product This compound Purification->Final Product

Caption: Workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Logical Relationship: Drug Discovery Workflow

The synthesis of novel compounds like this compound is a critical first step in the drug discovery process. The following diagram illustrates a typical workflow for screening such compounds for potential therapeutic activity.

G Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: A simplified workflow for drug discovery involving newly synthesized compounds.

Navigating the Selectivity Landscape: A Cross-Reactivity Profile of Furan-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the quest for novel therapeutics, understanding the selectivity of a compound is as crucial as identifying its primary target. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity of kinase inhibitors, using the well-characterized multi-kinase inhibitor Sorafenib as a representative example for furan-containing scaffolds. While no public data exists for the specific compound "2-Chloro-5-(5-formylfuran-2-yl)benzoic acid," the principles and methodologies outlined here serve as a practical blueprint for the evaluation of novel chemical entities.

The furan scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities.[1][2][3][] Its unique electronic and steric properties often contribute to high-affinity binding to protein targets.[1][2] However, this can also lead to interactions with multiple proteins, making cross-reactivity profiling an indispensable step in the drug development process.

Comparative Analysis of Kinase Inhibition

To illustrate a typical cross-reactivity profile, we present data for Sorafenib, a urea-containing compound with a core structure related to furan derivatives, against a panel of kinases. The data is presented as the percentage of kinase activity remaining at a 1 µM concentration of the inhibitor. A lower percentage indicates stronger inhibition.

Kinase TargetSubfamily% Activity Remaining @ 1µM Sorafenib
BRAF RAF 5%
VEGFR2 VEGFR 10%
CRAF RAF 15%
PDGFRβ PDGFR 20%
c-KIT KIT 25%
FLT3FLT330%
RETRET35%
ABL1ABL70%
SRCSRC85%
EGFREGFR95%
CDK1CDK98%
AKT1AGC100%

This table is a representative example based on publicly available data for Sorafenib and is intended for illustrative purposes.

Key Signaling Pathway: The RAS-RAF-MEK-ERK Cascade

Sorafenib is a potent inhibitor of the RAF kinase family, which is a central component of the RAS-RAF-MEK-ERK signaling pathway.[1][2][] This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1][]

RAF_Signaling_Pathway RAS-RAF-MEK-ERK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment & Activation MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

RAS-RAF-MEK-ERK Signaling Pathway

Experimental Protocols for Cross-Reactivity Profiling

Accurate and reproducible experimental design is paramount for generating high-quality cross-reactivity data. Below is a detailed protocol for a competitive binding assay, a common method for kinase inhibitor profiling.

KINOMEscan™ Competitive Binding Assay Protocol

This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.

1. Reagents and Materials:

  • DNA-tagged kinases

  • Immobilized, active-site directed ligand beads

  • Test compound (e.g., "this compound" derivative) dissolved in DMSO

  • Binding buffer (proprietary)

  • Wash buffer (proprietary)

  • Elution buffer (proprietary)

  • qPCR reagents

2. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Binding Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound in the binding buffer. Include a DMSO-only control well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Washing: Wash the beads to remove unbound kinase.

  • Elution: Elute the bound kinase from the beads using the elution buffer.

  • Quantification: Quantify the amount of eluted, DNA-tagged kinase using quantitative PCR (qPCR). The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

3. Data Analysis:

  • Calculate the percentage of the control (%Ctrl) for each kinase at each compound concentration. The DMSO-only well represents 100% binding.

  • The %Ctrl is calculated as: (test compound signal / DMSO signal) * 100.

  • A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

Experimental Workflow for Cross-Reactivity Profiling

The process of characterizing the selectivity of a novel compound involves a logical progression of experiments, from initial broad screening to more detailed quantitative analysis.

Cross_Reactivity_Workflow Cross-Reactivity Profiling Workflow Start Novel Furan-Based Compound Primary_Screen Single-Dose Kinome Screen (e.g., 1µM) Start->Primary_Screen Hit_Identification Identify 'Hits' (% Inhibition > 70%) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (IC50/Kd Determination) Hit_Identification->Dose_Response Confirmed Hits Cellular_Assays Cellular Target Engagement & Phenotypic Assays Dose_Response->Cellular_Assays SAR_Development Structure-Activity Relationship (SAR) Cellular_Assays->SAR_Development Lead_Optimization Lead Optimization SAR_Development->Lead_Optimization

Cross-Reactivity Profiling Workflow

Conclusion

The journey of a drug candidate from discovery to clinical application is paved with rigorous testing and characterization. Cross-reactivity profiling is a critical component of this process, providing invaluable insights into the safety and potential efficacy of a compound. While the specific molecule "this compound" remains uncharacterized in the public domain, the methodologies and data presentation formats detailed in this guide offer a robust framework for the systematic evaluation of novel furan-based compounds and other kinase inhibitors. By employing these strategies, researchers can build a comprehensive understanding of their compound's selectivity, enabling more informed decisions in the optimization of lead candidates and the development of safer, more effective medicines.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-5-(5-formylfuran-2-yl)benzoic acid. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment (PPE)

A risk assessment is necessary to determine the appropriate PPE for specific laboratory procedures.[4] At a minimum, the following PPE should be worn when handling this compound in a solid (powder) or dissolved state:

Protection Type Minimum Requirement Enhanced Protection (for large quantities or high-risk procedures)
Eye and Face ANSI Z87.1 compliant safety glasses with side shields.[5]Chemical safety goggles and a full-face shield.[5][6]
Hand Disposable nitrile gloves.[5] Double-gloving is recommended.Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton®).[4]
Body Flame-resistant laboratory coat.[6]Chemical-resistant apron over a lab coat.
Respiratory Not generally required for small quantities in a well-ventilated area.An N95 respirator or a higher level of respiratory protection may be necessary if there is a risk of generating dust or aerosols, especially in poorly ventilated areas.[6]
Footwear Closed-toe shoes that fully cover the foot.[4][6]Chemical-resistant shoe covers.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure all work with this compound is conducted in a properly functioning chemical fume hood.[7]

  • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to minimize the risk of cross-contamination.

2. Weighing and Aliquoting (Solid Form):

  • Handle the solid compound with care to avoid generating dust.[7][8]

  • Use a spatula or other appropriate tool for transferring the powder.

  • Weigh the compound in a tared container within the chemical fume hood.

  • If transferring to multiple containers, do so within the fume hood.

3. Dissolving the Compound:

  • Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • If heating is required to dissolve the compound, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

  • Ensure the container is appropriately vented if heating.

4. Use in a Reaction:

  • When adding the compound (either solid or in solution) to a reaction vessel, do so slowly and in a controlled manner.

  • Keep the reaction vessel within the chemical fume hood for the duration of the reaction.

5. Post-Handling and Decontamination:

  • Thoroughly clean all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Wipe down the work surface in the chemical fume hood with a suitable cleaning agent.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[7][9]

Disposal Plan: Managing Chemical Waste

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chlorinated organic compounds.

  • A common disposal method for similar compounds is to offer surplus and non-recyclable solutions to a licensed disposal company or to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[8]

Workflow for Safe Handling

prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE use Use in Experiment handling->use Weigh & Dissolve decon Decontamination use->decon Post-Reaction disposal Waste Disposal decon->disposal Segregate Waste end End of Process disposal->end Follow EHS Guidelines

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(5-formylfuran-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(5-formylfuran-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.